JTP-4819
描述
属性
IUPAC Name |
(2S)-N-benzyl-2-[(2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c23-13-17(24)15-8-4-10-21(15)18(25)16-9-5-11-22(16)19(26)20-12-14-6-2-1-3-7-14/h1-3,6-7,15-16,23H,4-5,8-13H2,(H,20,26)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICULFJDHZQTNRB-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)NCC3=CC=CC=C3)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)NCC3=CC=CC=C3)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936657 | |
| Record name | N-Benzyl-2-[2-(hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162203-65-8 | |
| Record name | JTP 4819 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162203658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-[2-(hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JTP-4819 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASG803L8RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JTP-4819: A Deep Dive into its Mechanism of Action for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of JTP-4819, a novel prolyl endopeptidase (PEP) inhibitor investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. This document synthesizes key preclinical findings, focusing on the molecular interactions, downstream signaling effects, and the resulting impact on cognitive function.
Core Mechanism of Action: Prolyl Endopeptidase Inhibition
This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the metabolism of several neuropeptides and peptide hormones.[1][2] The primary mechanism of action of this compound is the inhibition of PEP, which in turn prevents the degradation of various neuroactive peptides. This leads to an increase in the levels of these peptides in the brain, which is believed to underlie the cognitive-enhancing effects of the drug.[1][3][4]
The inhibition of PEP by this compound has been demonstrated to be highly potent, with inhibitory concentrations in the nanomolar range.[1][3][5] This potent and specific inhibition of PEP is the foundational step in the cascade of neurochemical and behavioral effects observed with this compound administration.
Downstream Effects on Neuropeptidergic and Cholinergic Systems
By inhibiting PEP, this compound increases the bioavailability of several neuropeptides implicated in learning and memory. These include Substance P (SP), Arginine-Vasopressin (AVP), and Thyrotropin-Releasing Hormone (TRH).[1][3] Preclinical studies have demonstrated that administration of this compound leads to increased levels of these neuropeptides in key brain regions associated with memory, such as the hippocampus and cerebral cortex.[1][3][4]
Furthermore, this compound has been shown to enhance cholinergic neurotransmission.[1][5] It increases the release of acetylcholine (B1216132) (ACh) in the frontal cortex and hippocampus.[1][5] This effect is thought to be a downstream consequence of the elevated neuropeptide levels, which can modulate cholinergic neuron activity. The dual action of preserving neuropeptides and enhancing cholinergic function is a key aspect of this compound's potential therapeutic profile.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Tissue/Source | IC50 Value (nM) |
| Prolyl Endopeptidase (PEP) | Rat Brain Supernatant | 0.83 ± 0.09[5] |
| Prolyl Endopeptidase (PEP) | Flavobacterium meningosepticum | 5.43 ± 0.81[5] |
| Prolyl Endopeptidase (PEP) | Rat Cerebral Cortex | ~0.58 ± 0.02[3] |
| Prolyl Endopeptidase (PEP) | Rat Hippocampus | ~0.61 ± 0.06[3] |
| Prolyl Endopeptidase (PEP) | Young Rat Brain | ~0.7[4] |
| Prolyl Endopeptidase (PEP) | Aged Rat Brain | ~0.8[4] |
Table 2: In Vitro Inhibition of Neuropeptide Degradation by this compound
| Neuropeptide | Brain Region | IC50 Value (nM) |
| Substance P | Cerebral Cortex | 3.4[3] |
| Substance P | Hippocampus | 3.3[3] |
| Arginine-Vasopressin (AVP) | Cerebral Cortex | 2.1[3] |
| Arginine-Vasopressin (AVP) | Hippocampus | 2.8[3] |
| Thyrotropin-Releasing Hormone (TRH) | Cerebral Cortex | 1.4[3] |
| Thyrotropin-Releasing Hormone (TRH) | Hippocampus | 1.9[3] |
| Substance P | Purified PEP | 9.6[5] |
| Arginine-Vasopressin (AVP) | Purified PEP | 13.9[5] |
| Thyrotropin-Releasing Hormone (TRH) | Purified PEP | 10.7[5] |
| Neurotensin | Purified PEP | 14.0[5] |
| Oxytocin | Purified PEP | 4.5[5] |
| Bradykinin | Purified PEP | 7.6[5] |
| Angiotensin II | Purified PEP | 10.6[5] |
Table 3: In Vivo Effects of this compound in Rat Models
| Study Type | Animal Model | Dosage | Key Findings |
| Neuropeptide Levels | Aged Rats | 1 mg/kg, p.o. for 21 days | Increased Substance P-like immunoreactivity in the cerebral cortex and hippocampus.[4] |
| Spatial Memory | Aged Rats | 1 mg/kg, p.o. for 14 days | Improved memory deficits in the Morris water maze task.[6] |
| Cholinergic Function | Aged Rats | 1 and 3 mg/kg, p.o. for 3 weeks | Reversed age-related increase in ChAT activity in the cerebral cortex and decrease in choline (B1196258) uptake in the hippocampus.[6] |
| Acetylcholine Release | Young and Aged Rats | 1 and 3 mg/kg, p.o. | Increased acetylcholine release in the frontal cortex and hippocampus.[1][5] |
| Learning and Memory | Rats with Scopolamine-Induced Amnesia | 1 and 3 mg/kg, p.o. | Significantly prolonged retention time in the passive avoidance test.[5] |
| Spatial Learning | Rats with Dorsal Hippocampal Lesions | 3.0 mg/kg, p.o. | Ameliorated learning impairment in the eight-arm radial maze after 34-41 days of treatment.[7] |
Experimental Protocols
While detailed, step-by-step experimental protocols are not available in the reviewed literature, the following provides an overview of the methodologies employed in the key studies.
4.1 In Vitro Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (IC50) of this compound on PEP activity and neuropeptide degradation.
-
General Procedure:
-
Preparation of brain tissue homogenates (e.g., cerebral cortex, hippocampus) or use of purified PEP.
-
Incubation of the enzyme source with a specific substrate in the presence of varying concentrations of this compound.
-
Measurement of the product formation or substrate degradation using methods such as fluorometry or high-performance liquid chromatography (HPLC).
-
Calculation of IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
4.2 In Vivo Microdialysis
-
Objective: To measure the extracellular levels of acetylcholine in specific brain regions of freely moving rats.
-
General Procedure:
-
Surgical implantation of a microdialysis probe into the target brain region (e.g., frontal cortex, hippocampus).
-
Continuous perfusion of the probe with artificial cerebrospinal fluid.
-
Collection of dialysate samples at regular intervals before and after oral administration of this compound.
-
Analysis of acetylcholine concentrations in the dialysate using HPLC coupled with electrochemical detection.
-
4.3 Behavioral Studies (e.g., Morris Water Maze, Passive Avoidance Test)
-
Objective: To assess the effects of this compound on learning and memory in rodent models.
-
General Procedure:
-
Morris Water Maze:
-
Rats are trained to find a hidden platform in a circular pool of water.
-
This compound or vehicle is administered daily.
-
Escape latency (time to find the platform) and path length are recorded as measures of spatial learning and memory.
-
-
Passive Avoidance Test:
-
Rats are placed in a two-chambered apparatus and receive a mild foot shock in the dark chamber.
-
After a retention interval, the latency to re-enter the dark chamber is measured.
-
This compound is administered before the training or retention test to assess its effects on memory consolidation and retrieval.
-
-
Conclusion
This compound is a potent prolyl endopeptidase inhibitor with a well-defined mechanism of action. By preventing the degradation of key neuropeptides involved in cognition and enhancing cholinergic neurotransmission, this compound has demonstrated significant potential as a cognitive enhancer in preclinical models. The quantitative data from these studies provide a strong foundation for its further investigation as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. The multifaceted approach of targeting both neuropeptidergic and cholinergic systems represents a promising strategy for addressing the complex pathology of cognitive decline.
References
- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of JTP-4819: A Prolyl Endopeptidase Inhibitor for Cognitive Enhancement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several neuropeptides and hormones. By preventing the degradation of key signaling molecules in the brain, this compound has demonstrated significant therapeutic potential as a cognitive enhancer, particularly in the context of Alzheimer's disease. Preclinical studies have elucidated its mechanism of action, revealing its ability to increase levels of neuroactive peptides such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone, as well as to enhance cholinergic neurotransmission. Early clinical evaluation has provided insights into its pharmacokinetic profile and safety in humans. This technical guide synthesizes the current knowledge on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development efforts.
Introduction
The progressive cognitive decline characteristic of Alzheimer's disease and other neurodegenerative disorders presents a significant and growing unmet medical need. One therapeutic strategy that has been explored is the modulation of neuropeptide signaling pathways, which are known to play crucial roles in learning and memory. Prolyl endopeptidase (PEP) is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues and is involved in the degradation of numerous neuroactive peptides.[1] this compound, a novel PEP inhibitor, has emerged as a promising therapeutic candidate due to its potent and specific inhibition of this enzyme.[2] This document provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of prolyl endopeptidase. This inhibition leads to a subsequent increase in the levels of various neuropeptides that are substrates for PEP. The elevated concentrations of these neuropeptides are believed to enhance neuronal function and synaptic plasticity, ultimately leading to improved cognitive performance.[1]
Signaling Pathway
The proposed signaling pathway for this compound's cognitive-enhancing effects is initiated by its binding to and inhibition of PEP. This action prevents the breakdown of key neuropeptides, leading to their accumulation in the synaptic cleft and potentiation of their downstream signaling effects. Furthermore, this compound has been shown to increase the release of acetylcholine (B1216132), a critical neurotransmitter for memory and learning.
Quantitative Data
A substantial body of preclinical research has quantified the inhibitory potency of this compound and its effects on neuropeptide levels. A Phase 1 clinical trial has also provided key pharmacokinetic parameters in healthy volunteers.
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of PEP from various sources and potentiation of neuropeptide stability.
| Target Enzyme/Substrate | Source | IC50 (nM) | Reference |
| Prolyl Endopeptidase | Rat Brain Supernatant | 0.83 ± 0.09 | [2] |
| Prolyl Endopeptidase | Flavobacterium meningosepticum | 5.43 ± 0.81 | [2] |
| Substance P Degradation | Purified PEP | 9.6 | [2] |
| Arginine-Vasopressin Degradation | Purified PEP | 13.9 | [2] |
| Thyrotropin-Releasing Hormone Degradation | Purified PEP | 10.7 | [2] |
| Neurotensin Degradation | Purified PEP | 14.0 | [2] |
| Oxytocin Degradation | Purified PEP | 4.5 | [2] |
| Bradykinin Degradation | Purified PEP | 7.6 | [2] |
| Angiotensin II Degradation | Purified PEP | 10.6 | [2] |
In Vivo Effects on Neuropeptide Levels
Oral administration of this compound has been shown to significantly increase the levels of key neuropeptides in the brains of aged rats.
| Neuropeptide | Brain Region | Dose (p.o.) | Effect | Reference |
| Substance P-like immunoreactivity | Cerebral Cortex | 3 mg/kg (single) | Increased | [3] |
| Substance P-like immunoreactivity | Cerebral Cortex | 1 mg/kg (21 days) | Increased | [3] |
| Substance P-like immunoreactivity | Hippocampus | 1 mg/kg (21 days) | Restored age-related decrease | [3] |
| Arginine-Vasopressin-like immunoreactivity | Hippocampus & Cerebral Cortex | 1 mg/kg (single & 21 days) | Tended to increase | [3] |
Clinical Pharmacokinetics in Healthy Male Volunteers
A Phase 1 study in healthy male volunteers established the pharmacokinetic profile of single and multiple oral doses of this compound.[4]
| Parameter | 30 mg (single dose) | 60 mg (single dose) | 120 mg (single dose) | 60 mg (t.i.d., 7 days) |
| Cmax (ng/mL) | 474 | 887 | 1,649 | No accumulation |
| Tmax (h) | 1 | 1 | 1 | N/A |
| t1/2 (h) | ~2 | ~2 | ~2 | N/A |
| AUC (ng·h/mL) | Proportional to dose | Proportional to dose | Proportional to dose | N/A |
| Urinary Recovery (24h) | ~66% | ~66% | ~66% | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the foundational research on this compound. The following sections outline the key experimental procedures cited in the literature.
In Vitro PEP Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound on PEP activity.
Protocol:
-
Enzyme Preparation: Supernatants from rat brain homogenates or purified PEP from Flavobacterium meningosepticum were used as the enzyme source.[2]
-
Substrate: A synthetic fluorogenic substrate for PEP was utilized.
-
Assay: The enzyme, substrate, and varying concentrations of this compound were incubated in an appropriate buffer system.
-
Measurement: The fluorescence of the product resulting from substrate cleavage was measured over time using a fluorometer.
-
Data Analysis: The rate of reaction was calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) was determined by non-linear regression analysis.[2]
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of this compound on acetylcholine release in the brain of living animals.
Protocol:
-
Animal Model: Young and aged rats were used.[2]
-
Surgical Procedure: A microdialysis probe was stereotactically implanted into the frontal cortex or hippocampus.
-
Drug Administration: this compound was administered orally at doses of 1 and 3 mg/kg.[2]
-
Sample Collection: The brain interstitial fluid was continuously perfused, and dialysate samples were collected at regular intervals.
-
Analysis: The concentration of acetylcholine in the dialysate was determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[2]
Behavioral Testing in Animal Models of Memory Impairment
Objective: To assess the efficacy of this compound in improving memory and learning in rodent models.
Protocols:
-
Morris Water Maze:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Rats were trained to find the hidden platform from different starting positions. Escape latency (time to find the platform) and path length were recorded.[1]
-
Drug Treatment: this compound or vehicle was administered orally before or during the training period.
-
-
Passive Avoidance Test:
-
Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is associated with a mild foot shock.
-
Procedure: Rats were placed in the light compartment and the latency to enter the dark compartment was measured. After receiving a foot shock in the dark, their retention of the aversive memory was tested by re-measuring the latency to enter the dark compartment.[1]
-
Drug Treatment: this compound was administered before the training or retention test.
-
Clinical Development and Safety
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.[4]
Study Design
The study involved single ascending doses (30, 60, and 120 mg) and multiple doses (60 mg three times daily for 7 days). A crossover design was used to assess the effect of food on bioavailability.[4]
Safety and Tolerability
This compound was found to have an acceptable safety profile with no serious adverse events reported. There were no clinically significant changes in vital signs, electrocardiograms, or other laboratory parameters. An elevation in plasma cholinesterase activity was observed, which returned to the normal range after cessation of dosing.[4]
Pharmacokinetics
This compound was rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 1 hour. The elimination half-life (t1/2) was about 2 hours. The area under the curve (AUC) increased in proportion to the dose, and food intake did not significantly affect its bioavailability. No drug accumulation was observed with multiple dosing.[4]
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a cognitive enhancer through the inhibition of prolyl endopeptidase. The observed increases in key neuropeptides and acetylcholine, coupled with positive outcomes in animal models of memory impairment, provide a solid rationale for its development for Alzheimer's disease. The favorable safety and pharmacokinetic profile observed in the Phase 1 clinical trial further encourages continued investigation.
Future research should focus on several key areas:
-
Elucidation of Downstream Signaling: Further studies are needed to fully understand the downstream signaling cascades activated by the increased levels of neuropeptides and acetylcholine following this compound administration.
-
Long-term Efficacy and Safety: The long-term effects of this compound on cognitive function and potential side effects need to be evaluated in more extensive preclinical and clinical studies.
-
Clinical Trials in Patient Populations: The efficacy of this compound must be demonstrated in clinical trials involving patients with Alzheimer's disease or other forms of cognitive impairment.
-
Biomarker Development: The identification of biomarkers that can predict or monitor the response to this compound treatment would be highly valuable for patient stratification and dose optimization in future clinical trials.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cognitive decline associated with neurodegenerative diseases like Alzheimer's. Its well-defined mechanism of action, potent enzymatic inhibition, and positive preclinical and early clinical data warrant its continued development. This technical guide provides a comprehensive foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this novel prolyl endopeptidase inhibitor.
References
- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
JTP-4819: A Technical Whitepaper on its Role in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several neuropeptides involved in learning and memory.[1][2][3] Preclinical studies have demonstrated its potential as a cognitive-enhancing agent by mitigating memory deficits in various animal models.[2][3][4][5][6] This technical guide provides a comprehensive overview of the core scientific data on this compound, including its mechanism of action, pharmacokinetic profile, and key experimental findings. All quantitative data is summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological effects.
Introduction
Cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease, as well as age-related memory impairment, represents a significant unmet medical need.[1] One therapeutic strategy involves the modulation of neuropeptide signaling in the brain, as a marked reduction in certain neuropeptides is a consistent finding in these conditions.[1] Prolyl endopeptidase (PEP) is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues and is involved in the degradation of numerous neuropeptides, including Substance P (SP), Arginine-Vasopressin (AVP), and Thyrotropin-Releasing Hormone (TRH).[2][3][7] Inhibition of PEP is hypothesized to increase the bioavailability of these neuropeptides, thereby enhancing their physiological functions related to cognition.
This compound, chemically known as (S)-2-[[(S)-2-(hydroxyacetyl)-1-pyrrolidinyl]carbonyl]-N-(phenylmethyl)-1-pyrrolidinecarboxamide, is a novel, orally active, and specific PEP inhibitor.[3][8][9] This document synthesizes the available preclinical and clinical data on this compound to provide a detailed technical resource for the scientific community.
Mechanism of Action
This compound exerts its cognitive-enhancing effects primarily through the potent and specific inhibition of prolyl endopeptidase.[2][3] By inhibiting PEP, this compound prevents the degradation of various neuropeptides that play crucial roles in neurotransmission, memory formation, and synaptic plasticity.[2][3][7] The increased levels of these neuropeptides are believed to potentiate their signaling pathways.[4] Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) (ACh) in brain regions critical for memory, such as the frontal cortex and hippocampus, suggesting a multi-faceted mechanism of action.[2][3]
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against PEP from various sources and effectively prevents the degradation of multiple neuropeptide substrates.
| Enzyme Source / Substrate | IC50 (nM) | Reference |
| Rat Brain Supernatant PEP | 0.83 ± 0.09 | [3][10] |
| Flavobacterium meningosepticum PEP | 5.43 ± 0.81 | [3][10] |
| Rat Brain PEP (Young Rats) | ~0.7 | [11] |
| Rat Brain PEP (Aged Rats) | ~0.8 | [11] |
| Rat Cortical PEP | 0.58 ± 0.02 | [7] |
| Rat Hippocampal PEP | 0.61 ± 0.06 | [7] |
| Neuropeptide Degradation by Purified PEP | ||
| Substance P | 9.6 | [3][10] |
| Arginine-Vasopressin (AVP) | 13.9 | [3][10] |
| Thyrotropin-Releasing Hormone (TRH) | 10.7 | [3][10] |
| Neurotensin | 14.0 | [3][10] |
| Oxytocin | 4.5 | [3][10] |
| Bradykinin | 7.6 | [3][10] |
| Angiotensin II | 10.6 | [3][10] |
| Neuropeptide Degradation by Rat Brain Supernatants | ||
| Substance P (Cerebral Cortex) | 3.4 | [7] |
| Arginine-Vasopressin (AVP) (Cerebral Cortex) | 2.1 | [7] |
| Thyrotropin-Releasing Hormone (TRH) (Cerebral Cortex) | 1.4 | [7] |
| Substance P (Hippocampus) | 3.3 | [7] |
| Arginine-Vasopressin (AVP) (Hippocampus) | 2.8 | [7] |
| Thyrotropin-Releasing Hormone (TRH) (Hippocampus) | 1.9 | [7] |
Human Pharmacokinetics
A study in healthy male volunteers established the pharmacokinetic profile of orally administered this compound.[8][9]
| Parameter | 30 mg Single Dose | 60 mg Single Dose | 120 mg Single Dose | Reference |
| Cmax (ng/mL) | 474 | 887 | 1,649 | [8][9] |
| Tmax (h) | 1 | 1 | 1 | [8][9] |
| t1/2 (h) | ~2 | ~2 | ~2 | [8][9] |
| AUC | Proportional to dose | Proportional to dose | Proportional to dose | [8][9] |
| Cumulative Urinary Excretion (24h) | ~66% | ~66% | ~66% | [8][9] |
Food intake did not significantly affect Cmax, AUC, t1/2, or urinary recovery.[8][9] No drug accumulation was observed with multiple doses (60 mg three times daily for 7 days).[8][9]
Key Experimental Protocols
In Vitro PEP Inhibition Assay
This protocol outlines the general procedure for determining the in vitro inhibitory effect of this compound on PEP activity.
Methodology:
-
Enzyme Preparation: Homogenize rat brain tissue (e.g., cerebral cortex, hippocampus) in an appropriate buffer and centrifuge to obtain the supernatant containing PEP.[3][7] Alternatively, use purified PEP from sources like Flavobacterium meningosepticum.[3]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding a synthetic fluorogenic substrate for PEP (e.g., Z-Gly-Pro-AMC).
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer. The rate of increase is proportional to PEP activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Passive Avoidance Test in Scopolamine-Induced Amnesia Model
This behavioral paradigm assesses the effect of this compound on learning and memory in rats with chemically-induced amnesia.[3]
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial:
-
Administer this compound (e.g., 1 and 3 mg/kg, p.o.) or vehicle to the rats.[3]
-
After a set time (e.g., 60 minutes), place the rat in the light compartment.
-
Once the rat enters the dark compartment, deliver a mild electric foot shock.
-
Induce amnesia by administering scopolamine.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency).
-
A longer latency indicates better memory retention.
-
-
Data Analysis: Compare the step-through latencies between the this compound treated groups and the vehicle-treated control group using appropriate statistical tests.
Morris Water Maze Task in Aged or Lesioned Rats
This task evaluates spatial learning and memory, and has been used to assess the efficacy of this compound in aged rats and rats with brain lesions.[2][4][6]
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase:
-
Administer this compound (e.g., 1 and 3 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 14 days).[6]
-
Conduct multiple trials per day where the rat is placed in the pool from different starting positions and must find the hidden platform.
-
Record the escape latency (time to find the platform), path length, and swimming speed.
-
-
Probe Trial:
-
After the acquisition phase, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent and the path length in the quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latencies across training days to assess learning. In the probe trial, compare the time spent in the target quadrant between treatment groups to evaluate memory consolidation.
Preclinical Efficacy
Effects on Neuropeptide and Neurotransmitter Levels
-
Neuropeptides: Repeated administration of this compound has been shown to reverse the age-related decrease in brain Substance P-like and TRH-like immunoreactivity.[2] It also increases the levels of Substance P-like immunoreactivity (SP-LI), AVP-LI, and TRH-LI in the cerebral cortex and hippocampus of rats.[4][7][11]
-
Acetylcholine: this compound increases acetylcholine release from the frontal cortex and hippocampus in both young and aged rats.[2][3]
Cognitive Performance in Animal Models
-
Scopolamine-Induced Amnesia: this compound significantly prolonged retention time in the passive avoidance test in rats with scopolamine-induced amnesia.[3]
-
Aged Rats: Administration of this compound improved performance in the Morris water maze task in aged rats, as indicated by decreased escape latency and path length.[2][6]
-
Brain-Lesioned Rats: this compound ameliorated memory impairments in rats with lesions of the nucleus basalis magnocellularis (NBM) or the dorsal hippocampus in the Morris water maze and radial arm maze tasks, respectively.[4][5]
Clinical Safety and Pharmacokinetics
A study in 28 healthy male volunteers demonstrated that this compound is well-tolerated.[8][9] Single oral doses of up to 120 mg and multiple doses of 60 mg three times daily for 7 days did not produce any serious adverse events.[8][9] No abnormal findings were reported in blood pressure, heart rate, electrocardiogram, body temperature, hematology, blood chemistry, or urinalysis.[8][9] An elevation in plasma cholinesterase activity was observed during multiple dosing, which returned to the normal range after cessation of the drug.[8]
Conclusion
This compound is a potent prolyl endopeptidase inhibitor with a promising preclinical profile as a cognitive-enhancing agent. Its mechanism of action, involving the potentiation of neuropeptidergic and cholinergic neurotransmission, is well-supported by in vitro and in vivo data. The compound has demonstrated efficacy in various animal models of cognitive impairment and has a favorable pharmacokinetic and safety profile in humans. The detailed experimental data and protocols presented in this whitepaper provide a solid foundation for further research and development of this compound and other PEP inhibitors as potential therapeutics for cognitive disorders.
References
- 1. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and safety of this compound, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolyl Endopeptidase Inhibition by JTP-4819: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of prolyl endopeptidase (PEP) inhibition by JTP-4819, a potent and specific inhibitor with significant therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Prolyl Endopeptidase and this compound
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1] It specifically cleaves peptide bonds on the C-terminal side of proline residues.[2] Altered PEP activity has been implicated in several neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[1]
This compound, chemically known as (S)-2-[[(S)-2-(hydroxyacetyl)-1-pyrrolidinyl]carbonyl]-N-(phenylmethyl)-1-pyrrolidinecarboxamide, is a novel, orally active, and highly specific inhibitor of PEP.[3][4] Its potent inhibitory action prevents the breakdown of key neuropeptides in the brain, leading to a range of neuroprotective and cognitive-enhancing effects.[3][5]
Quantitative Data: Inhibitory Potency and Pharmacokinetics
The efficacy of this compound as a PEP inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against different substrates and its pharmacokinetic profile in human volunteers.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Substrate Degradation | Tissue/Source | IC50 Value (nM) | Reference(s) |
| Prolyl Endopeptidase (PEP) | Rat Brain Supernatant | 0.83 ± 0.09 | [4] |
| Prolyl Endopeptidase (PEP) | Rat Cerebral Cortex | 0.58 ± 0.02 | [6] |
| Prolyl Endopeptidase (PEP) | Rat Hippocampus | 0.61 ± 0.06 | [6] |
| Prolyl Endopeptidase (PEP) | Young Rat Brain | ~0.7 | [7] |
| Prolyl Endopeptidase (PEP) | Aged Rat Brain | ~0.8 | [7] |
| Prolyl Endopeptidase (PEP) | Flavobacterium meningosepticum | 5.43 ± 0.81 | [4] |
| Substance P Degradation | Rat Cerebral Cortex Supernatant | 3.4 | [6] |
| Substance P Degradation | Rat Hippocampus Supernatant | 3.3 | [6] |
| Substance P Degradation | Purified PEP | 9.6 | [4] |
| Arginine-Vasopressin (AVP) Degradation | Rat Cerebral Cortex Supernatant | 2.1 | [6] |
| Arginine-Vasopressin (AVP) Degradation | Rat Hippocampus Supernatant | 2.8 | [6] |
| Arginine-Vasopressin (AVP) Degradation | Purified PEP | 13.9 | [4] |
| Thyrotropin-Releasing Hormone (TRH) Degradation | Rat Cerebral Cortex Supernatant | 1.4 | [6] |
| Thyrotropin-Releasing Hormone (TRH) Degradation | Rat Hippocampus Supernatant | 1.9 | [6] |
| Thyrotropin-Releasing Hormone (TRH) Degradation | Purified PEP | 10.7 | [4] |
| Neurotensin Degradation | Purified PEP | 14.0 | [4] |
| Oxytocin Degradation | Purified PEP | 4.5 | [4] |
| Bradykinin Degradation | Purified PEP | 7.6 | [4] |
| Angiotensin II Degradation | Purified PEP | 10.6 | [4] |
Table 2: Pharmacokinetics of this compound in Healthy Male Volunteers (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Urinary Recovery (24h, %) | Reference(s) |
| 30 mg | 474 | 1 | ~2 | Proportional to dose | ~66 | [8][9] |
| 60 mg | 887 | 1 | ~2 | Proportional to dose | ~66 | [8][9] |
| 120 mg | 1649 | 1 | ~2 | Proportional to dose | ~66 | [8][9] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), t1/2 (Half-life), AUC (Area under the plasma concentration-time curve). Food intake did not significantly affect Cmax, AUC, t1/2, or urinary recovery. In a multiple-dose study (60 mg, three times daily for 7 days), no drug accumulation was observed.[8][9]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are primarily attributed to its ability to increase the bioavailability of various neuropeptides by inhibiting their degradation by PEP. This leads to the potentiation of their downstream signaling pathways. The following diagrams illustrate the key signaling cascades affected by this compound.
Caption: Logical relationship of this compound's mechanism of action.
Caption: Simplified Substance P signaling pathway.
Caption: Arginine-Vasopressin (AVP) signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro Prolyl Endopeptidase (PEP) Activity Assay
This protocol is adapted from studies measuring PEP activity in brain homogenates.[6][7]
Objective: To determine the inhibitory effect of this compound on PEP activity in vitro.
Materials and Reagents:
-
Rat brain tissue (e.g., cerebral cortex, hippocampus)
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose)
-
Substrate: Z-Gly-Pro-p-nitroanilide or a fluorogenic substrate like Z-Gly-Pro-4-methylcoumarinyl-7-amide
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C.
-
The resulting supernatant, containing the cytosolic fraction with PEP, is collected and used as the enzyme source. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a 96-well microplate, add the following in order:
-
Assay buffer
-
This compound at various concentrations (or vehicle for control)
-
Enzyme preparation (supernatant)
-
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance (for p-nitroanilide substrates) or fluorescence (for 4-methylcoumarinyl-7-amide substrates) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the progress curve.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the in vitro PEP activity assay.
In Vivo Administration of this compound in Rat Models
This protocol is based on studies investigating the effects of this compound in aged rats and rats with spatial memory deficits.[7][10][11]
Objective: To administer this compound to rats to evaluate its in vivo efficacy.
Materials and Animals:
-
Male Wistar or Fischer 344 rats (aged or with induced cognitive deficits)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) solution)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Suspend this compound in the vehicle to the desired concentration (e.g., 1 mg/mL, 3 mg/mL).
-
-
Administration:
-
Administer this compound orally (p.o.) to the rats using a gavage needle.
-
The volume of administration should be based on the animal's body weight.
-
For acute studies, a single dose may be administered.[7]
-
For chronic studies, administer this compound once daily for a specified period (e.g., 14 or 21 days).[7][11]
-
-
Post-Administration Procedures:
In Vivo Microdialysis for Acetylcholine (B1216132) Measurement
This protocol is a generalized procedure based on descriptions of in vivo microdialysis in rats to measure acetylcholine release.[4][12]
Objective: To measure the extracellular levels of acetylcholine in specific brain regions of freely moving rats following this compound administration.
Materials and Apparatus:
-
Rats with surgically implanted guide cannulae targeting the brain region of interest (e.g., frontal cortex, hippocampus)
-
Microdialysis probes
-
Perfusion pump
-
Ringer's solution (artificial cerebrospinal fluid), often containing a cholinesterase inhibitor (e.g., physostigmine) to prevent acetylcholine degradation in the dialysate
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
This compound
Procedure:
-
Probe Insertion and Perfusion:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with Ringer's solution at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of acetylcholine levels.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials using a fraction collector.
-
-
Drug Administration:
-
After collecting baseline samples, administer this compound orally.
-
Continue collecting dialysate samples to monitor changes in acetylcholine levels post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.
-
-
Data Analysis:
-
Quantify the acetylcholine concentration in each sample.
-
Express the post-treatment acetylcholine levels as a percentage of the baseline levels.
-
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
This compound is a potent and specific inhibitor of prolyl endopeptidase with a well-characterized mechanism of action. By preventing the degradation of key neuropeptides, this compound enhances their signaling, leading to increased cholinergic activity and improved cognitive function in preclinical models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other PEP inhibitors as potential therapeutics for neurodegenerative and cognitive disorders. The multifaceted effects of this compound underscore the significant role of PEP in regulating brain function and its promise as a drug target.
References
- 1. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rgd.mcw.edu [rgd.mcw.edu]
- 3. researchgate.net [researchgate.net]
- 4. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception | MDPI [mdpi.com]
- 11. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prolyl Endopeptidase Inhibitor JTP-4819: A Technical Overview of its Effects on Neuropeptide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease involved in the metabolism of several neuropeptides and peptide hormones.[1] By inhibiting PEP, this compound effectively increases the levels of various neuropeptides in the brain, including Substance P (SP), Arginine-Vasopressin (AVP), and Thyrotropin-Releasing Hormone (TRH).[2] This mechanism of action has positioned this compound as a potential therapeutic agent for neurodegenerative disorders like Alzheimer's disease, where neuropeptide deficits are observed.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on neuropeptide metabolism, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting prolyl endopeptidase. PEP is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues in small peptides (typically less than 30 amino acids).[1] Many neuropeptides that play crucial roles in learning, memory, and neuronal function are substrates for PEP.[3] By blocking the enzymatic activity of PEP, this compound prevents the degradation of these neuropeptides, leading to their accumulation and enhanced physiological activity in the brain.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting PEP and its impact on neuropeptide levels.
Table 1: In Vitro Inhibitory Activity of this compound against Prolyl Endopeptidase
| Enzyme Source | IC50 (nM) | Reference |
| Rat Brain Supernatant | 0.83 ± 0.09 | [5] |
| Rat Cerebral Cortex Supernatant | 0.58 ± 0.02 | [2] |
| Rat Hippocampus Supernatant | 0.61 ± 0.06 | [2] |
| Flavobacterium meningosepticum | 5.43 ± 0.81 | [5] |
| Young Rat Brain | ~0.7 | [6] |
| Aged Rat Brain | ~0.8 | [6] |
Table 2: In Vitro Inhibition of Neuropeptide Degradation by this compound in Rat Brain Supernatants
| Neuropeptide | Brain Region | IC50 (nM) | Reference |
| Substance P | Cerebral Cortex | 3.4 | [2] |
| Hippocampus | 3.3 | [2] | |
| Arginine-Vasopressin | Cerebral Cortex | 2.1 | [2] |
| Hippocampus | 2.8 | [2] | |
| Thyrotropin-Releasing Hormone | Cerebral Cortex | 1.4 | [2] |
| Hippocampus | 1.9 | [2] |
Table 3: In Vitro Inhibition of Neuropeptide Degradation by this compound with Purified PEP
| Neuropeptide | IC50 (nM) | Reference |
| Substance P | 9.6 | [5] |
| Arginine-Vasopressin | 13.9 | [5] |
| Thyrotropin-Releasing Hormone | 10.7 | [5] |
| Neurotensin | 14.0 | [5] |
| Oxytocin | 4.5 | [5] |
| Bradykinin | 7.6 | [5] |
| Angiotensin II | 10.6 | [5] |
Table 4: In Vivo Effects of this compound on Neuropeptide-Like Immunoreactivity in Rat Brain
| Neuropeptide | Brain Region | Dose (mg/kg, p.o.) | Effect | Reference |
| Substance P | Cerebral Cortex | 1 and 3 | Increased | [2] |
| Hippocampus | 1 and 3 | Increased | [2] | |
| Arginine-Vasopressin | Cerebral Cortex | 1 and 3 | Increased | [2] |
| Hippocampus | 1 and 3 | Increased | [2] | |
| Thyrotropin-Releasing Hormone | Hippocampus | 3 | Increased | [2] |
| Substance P (aged rats) | Cerebral Cortex | 3 (single dose) | Increased | [6] |
| Substance P (aged rats) | Cerebral Cortex | 1 (repeated dose) | Increased | [6] |
| Substance P (aged rats) | Hippocampus | 1 (repeated dose) | Restored to young rat levels | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound, the downstream signaling pathways of the affected neuropeptides, and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Downstream signaling of key neuropeptides.
Caption: Typical experimental workflow for this compound.
Experimental Protocols
While detailed, step-by-step protocols are found in the full-text publications, this section outlines the general methodologies employed in the key experiments cited.
In Vitro Prolyl Endopeptidase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of PEP activity (IC50).
-
Enzyme Source: Supernatants from homogenized rat brain tissue (e.g., cerebral cortex, hippocampus) or purified PEP from Flavobacterium meningosepticum.
-
Substrate: A synthetic fluorogenic or chromogenic substrate for PEP (e.g., Z-Gly-Pro-pNA).
-
Procedure:
-
The enzyme preparation is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl).
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is stopped, and the product formation is quantified using a spectrophotometer or fluorometer.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Neuropeptide Degradation Assay
-
Objective: To measure the ability of this compound to prevent the degradation of specific neuropeptides by PEP.
-
Enzyme Source: Rat brain supernatants.
-
Substrates: Synthetic neuropeptides such as Substance P, Arginine-Vasopressin, and Thyrotropin-Releasing Hormone.
-
Procedure:
-
The brain supernatant is incubated with a specific neuropeptide in the presence of varying concentrations of this compound.
-
The reaction mixture is incubated at 37°C.
-
The reaction is terminated, and the amount of remaining intact neuropeptide is quantified using a specific and sensitive method like an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
IC50 values are determined from the concentration-response curve.
-
In Vivo Measurement of Neuropeptide Levels
-
Objective: To assess the effect of orally administered this compound on the endogenous levels of neuropeptides in different brain regions of rats.
-
Animal Model: Wistar rats, often including aged rats to model age-related cognitive decline.
-
Procedure:
-
Rats are orally administered with this compound at various doses (e.g., 1 and 3 mg/kg) or a vehicle control.
-
After a specified time, the animals are euthanized, and their brains are rapidly dissected to isolate specific regions like the cerebral cortex and hippocampus.
-
The brain tissue is homogenized, and the levels of neuropeptide-like immunoreactivity are quantified using EIA or RIA.
-
The results are expressed as the amount of neuropeptide per unit of tissue weight or protein content.
-
Behavioral Studies
-
Objective: To evaluate the cognitive-enhancing effects of this compound in animal models of memory impairment.
-
Animal Models:
-
Scopolamine-induced amnesia: Scopolamine, a muscarinic antagonist, is used to induce a transient memory deficit.
-
Hippocampal-lesioned rats: Physical or chemical lesions to the hippocampus are created to model more permanent memory impairment.[7]
-
Aged rats: Used to model age-associated memory decline.
-
-
Behavioral Tasks:
-
Morris water maze: Assesses spatial learning and memory.
-
Passive avoidance test: Measures learning and memory for an aversive event.
-
-
General Procedure:
-
Animals are treated with this compound or vehicle before or after the induction of memory impairment.
-
The animals are then subjected to the behavioral tasks, and their performance (e.g., escape latency in the water maze, latency to enter a dark compartment in the passive avoidance test) is recorded and analyzed.
-
Conclusion
This compound is a well-characterized, potent inhibitor of prolyl endopeptidase that has demonstrated significant effects on neuropeptide metabolism in preclinical studies. By preventing the degradation of key neuropeptides involved in cognition and neuronal health, this compound has shown promise in reversing age-related and chemically-induced memory deficits in animal models. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other PEP inhibitors as potential therapeutics for neurodegenerative diseases. Future investigations should focus on elucidating the precise downstream signaling events and the long-term efficacy and safety of this compound.
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-4819 and Cholinergic System Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the degradation of several neuropeptides.[1][2] This technical guide provides an in-depth overview of the core interactions between this compound and the cholinergic system. While not a direct cholinergic agent, this compound indirectly enhances cholinergic neurotransmission by increasing acetylcholine (B1216132) (ACh) release in key brain regions like the frontal cortex and hippocampus.[1][2][3] This effect is believed to be secondary to the potentiation of neuropeptide functions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the proposed mechanisms and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the potent and specific inhibition of prolyl endopeptidase (PEP).[1][2] PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues in small peptides. By inhibiting PEP, this compound prevents the degradation of various neuropeptides, including Substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[1][2][3][4] The sustained levels of these neuropeptides are thought to modulate and enhance the activity of cholinergic neurons, leading to increased acetylcholine release.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy, potency, and pharmacokinetics of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Substrate | IC50 (nM) | Source Organism/Tissue |
| Prolyl Endopeptidase (PEP) | 0.83 ± 0.09 | Rat brain supernatant[1] |
| Prolyl Endopeptidase (PEP) | 5.43 ± 0.81 | Flavobacterium meningosepticum[1] |
| Substance P degradation by PEP | 9.6 | Purified PEP[1] |
| Arginine-vasopressin degradation by PEP | 13.9 | Purified PEP[1] |
| Thyrotropin-releasing hormone degradation by PEP | 10.7 | Purified PEP[1] |
| Neurotensin degradation by PEP | 14.0 | Purified PEP[1] |
| Oxytocin degradation by PEP | 4.5 | Purified PEP[1] |
| Bradykinin degradation by PEP | 7.6 | Purified PEP[1] |
| Angiotensin II degradation by PEP | 10.6 | Purified PEP[1] |
Table 2: In Vivo Effects of this compound on Acetylcholine Release in Rats
| Brain Region | Dose (p.o.) | Age of Rats | Effect on ACh Release |
| Frontal Cortex | 1 and 3 mg/kg | Young | Significant increase[1] |
| Hippocampus | 1 and 3 mg/kg | Young | Significant increase[1] |
| Frontal Cortex | 3 mg/kg | Aged | Significant increase[1] |
| Hippocampus | 3 mg/kg | Aged | Significant increase[1] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Dose, Fasting State)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| 30 | 474 | 1 | ~2 | Proportional to dose[1][5] |
| 60 | 887 | 1 | ~2 | Proportional to dose[1][5] |
| 120 | 1,649 | 1 | ~2 | Proportional to dose[1][5] |
-
Note: Food intake did not significantly affect Cmax, AUC, t1/2, and urinary recovery. In a multiple-dose study (60 mg three times daily for 7 days), there was no evidence of drug accumulation in plasma.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Prolyl Endopeptidase (PEP) Inhibition Assay
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds like this compound against PEP.
Materials:
-
Purified prolyl endopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound or other test inhibitors
-
96-well microplate, preferably black for fluorescence assays
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound dilutions, and the purified PEP enzyme.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for Acetylcholine Measurement in Rats
This protocol describes the measurement of extracellular acetylcholine levels in the brain of freely moving rats.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with an electrochemical detector (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula into the target brain region (e.g., frontal cortex or hippocampus).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound or vehicle orally at the desired dose.
-
Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.
-
Quantify the acetylcholine concentration by comparing the peak areas to those of known standards.
One-Trial Passive Avoidance Test in Rats
This test is used to assess the effect of this compound on learning and memory in a scopolamine-induced amnesia model.[1]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place the rat in the light compartment.
-
After a short habituation period, open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild, brief electric foot shock.
-
Administer this compound or vehicle orally one hour before this trial.[1] Scopolamine is typically administered 30 minutes before the trial to induce amnesia.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).
-
A longer latency is indicative of better memory retention of the aversive stimulus.
-
Choline (B1196258) Acetyltransferase (ChAT) Activity Assay
This assay measures the activity of ChAT, the enzyme responsible for acetylcholine synthesis, in brain tissue homogenates.
Materials:
-
Rat brain tissue (e.g., cerebral cortex, hippocampus)
-
Homogenization buffer (e.g., PBS)
-
Substrate solution containing choline and acetyl-CoA
-
Colorimetric or radiometric detection reagents
-
Spectrophotometer or liquid scintillation counter
Procedure:
-
Dissect the brain tissue of interest and homogenize it in ice-cold buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
Incubate the supernatant with the substrate solution at 37°C.
-
Stop the reaction after a defined period.
-
Measure the amount of acetylcholine produced using a suitable detection method. For example, a colorimetric assay might involve a secondary reaction that produces a colored product proportional to the amount of CoA generated.
-
Calculate the ChAT activity, typically expressed as nmol of acetylcholine formed per milligram of protein per hour.
Muscarinic M1 Receptor Binding Assay
This assay determines the binding affinity of ligands to the muscarinic M1 receptor.
Materials:
-
Rat brain tissue membranes (e.g., from the cerebral cortex)
-
Radiolabeled ligand specific for the M1 receptor (e.g., [3H]pirenzepine)
-
Binding buffer (e.g., phosphate (B84403) buffer)
-
Unlabeled competing ligand for non-specific binding determination (e.g., atropine)
-
Glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Prepare brain tissue membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand ([3H]pirenzepine) in the binding buffer.
-
For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the one-trial passive avoidance test.
Conclusion
This compound represents an indirect approach to enhancing cholinergic function. By inhibiting prolyl endopeptidase, it elevates the levels of various neuropeptides that, in turn, appear to positively modulate cholinergic neurotransmission, leading to increased acetylcholine release. The preclinical data strongly support its potential as a cognitive enhancer. Further research is warranted to fully elucidate the complex interplay between PEP inhibition, neuropeptide signaling, and the cholinergic system in both physiological and pathological states.
References
- 1. Pharmacokinetics and safety of this compound, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 4. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
Preclinical Profile of JTP-4819: A Prolyl Endopeptidase Inhibitor for Alzheimer's Disease
This technical guide provides a comprehensive overview of the preclinical research on JTP-4819, a potent and specific inhibitor of prolyl endopeptidase (PEP), for the potential treatment of Alzheimer's disease. The document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is a novel nootropic agent that exerts its therapeutic effects through the inhibition of prolyl endopeptidase (PEP).[1][2][3] PEP is a serine protease that plays a significant role in the degradation of various neuropeptides and peptide hormones.[3] In the context of Alzheimer's disease, the inhibition of PEP by this compound is hypothesized to prevent the breakdown of key neuropeptides involved in learning and memory, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[1][3][4] The resulting increase in the levels of these neuropeptides is believed to potentiate peptidergic and cholinergic neuronal systems, ultimately leading to improved cognitive function.[1][3]
Quantitative Data
The preclinical development of this compound has yielded significant quantitative data, both in vitro and in vivo, supporting its potential as a therapeutic agent for Alzheimer's disease.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Substrate | IC50 (nM) | Source |
| Prolyl Endopeptidase (rat brain supernatant) | 0.83 ± 0.09 | [3] |
| Prolyl Endopeptidase (Flavobacterium meningosepticum) | 5.43 ± 0.81 | [3] |
| Prolyl Endopeptidase (young rat brain) | ~0.7 | [5] |
| Prolyl Endopeptidase (aged rat brain) | ~0.8 | [5] |
| Substance P degradation by purified PEP | 9.6 | [3] |
| Arginine-vasopressin degradation by purified PEP | 13.9 | [3] |
| Thyrotropin-releasing hormone degradation by purified PEP | 10.7 | [3] |
| Neurotensin degradation by purified PEP | 14.0 | [3] |
| Oxytocin degradation by purified PEP | 4.5 | [3] |
| Bradykinin degradation by purified PEP | 7.6 | [3] |
| Angiotensin II degradation by purified PEP | 10.6 | [3] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Animal Model | Behavioral Test | Effective Oral Dose (mg/kg) | Observed Effect |
| Scopolamine-induced amnesia | Passive Avoidance | 1 and 3 (pre-acquisition) | Significantly prolonged retention time |
| Scopolamine-induced amnesia | Passive Avoidance | 3 and 10 (pre-retention) | Significantly prolonged retention time |
| Aged rats | Morris Water Maze | 1 (14 days) | Improved memory deficit (decreased escape latency and path length) |
| Nucleus basalis magnocellularis (NBM)-lesioned rats | Morris Water Maze | 1 and 3 (from day 8) | Significantly shortened escape latency |
| Young rats | Microdialysis | 1 and 3 | Significant increase in ACh release in frontal cortex and hippocampus |
| Aged rats | Microdialysis | 3 | Significant increase in ACh release in frontal cortex and hippocampus |
| Aged rats | Neurochemical analysis | 1 (21 days) | Increased substance P-like immunoreactivity in cerebral cortex and hippocampus |
Table 3: Pharmacokinetics of this compound in Healthy Male Volunteers (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| 30 | 474 | 1 | ~2 | Proportional to dose |
| 60 | 887 | 1 | ~2 | Proportional to dose |
| 120 | 1,649 | 1 | ~2 | Proportional to dose |
-
Note: Food intake did not significantly affect Cmax, AUC, t1/2, or urinary recovery. No drug accumulation was observed in a multiple-dose study.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
Prolyl Endopeptidase (PEP) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against PEP.
Methodology:
-
Enzyme Source: Supernatants of rat cerebral cortex and hippocampus, or purified PEP from Flavobacterium meningosepticum.
-
Substrate: A synthetic fluorogenic substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), is commonly used.
-
Assay Principle: The assay is based on the cleavage of the fluorogenic substrate by PEP, which releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the diluted this compound solutions.
-
Add the PEP enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
In Vivo Microdialysis for Acetylcholine (B1216132) Release
Objective: To measure the effect of this compound on extracellular acetylcholine (ACh) levels in the brain of freely moving rats.
Methodology:
-
Animal Model: Young and aged rats.
-
Surgical Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a microdialysis probe into the target brain region (e.g., frontal cortex or hippocampus).
-
-
Microdialysis Procedure:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals.
-
Administer this compound orally at the desired doses.
-
Continue collecting dialysate samples to measure changes in ACh levels.
-
-
Analytical Method: The concentration of ACh in the dialysate samples is determined using a highly sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Morris Water Maze Task
Objective: To assess spatial learning and memory in aged rats.
Methodology:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: this compound is administered orally daily throughout the experimental period.
Passive Avoidance Test
Objective: To evaluate learning and memory in a scopolamine-induced amnesia model.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild footshock.
-
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild footshock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the rat is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: this compound is administered orally before the acquisition trial or before the retention trial to assess its effects on learning and memory consolidation, respectively. Scopolamine is administered to induce amnesia.
Neuropeptide Level Measurement
Objective: To determine the effect of this compound on the levels of neuropeptides in the brain.
Methodology:
-
Sample Collection: After a period of this compound administration, rats are euthanized, and brain regions of interest (e.g., cerebral cortex, hippocampus) are dissected.
-
Extraction: Neuropeptides are extracted from the brain tissue.
-
Analytical Method: The concentrations of substance P-like, arginine-vasopressin-like, and thyrotropin-releasing hormone-like immunoreactivity are measured using specific and sensitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).
Conclusion
The preclinical data on this compound strongly support its potential as a novel therapeutic agent for Alzheimer's disease. Its potent and specific inhibition of prolyl endopeptidase, leading to the preservation of key neuropeptides and enhancement of cholinergic function, provides a sound mechanistic basis for its observed cognitive-enhancing effects in various animal models. The favorable pharmacokinetic profile in humans further underscores its clinical viability. Further research is warranted to fully elucidate its long-term efficacy and safety profile in clinical settings.
References
- 1. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geriatri.dergisi.org [geriatri.dergisi.org]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-4819 CAS number and chemical properties
An In-Depth Technical Guide to JTP-4819: A Potent Prolyl Endopeptidase Inhibitor
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, a potent and specific inhibitor of prolyl endopeptidase (PEP). All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Chemical Properties
This compound, with the CAS number 162203-65-8, is a pyrrolidine (B122466) derivative.[1] Its chemical structure and nomenclature are fundamental to understanding its interaction with its biological target.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 162203-65-8 |
| IUPAC Name | (S)-2-[[(S)-2-(hydroxyacetyl)-1-pyrrolidinyl]carbonyl]-N-(phenylmethyl)-1-pyrrolidinecarboxamide[2][3][4] |
| Molecular Formula | C19H25N3O4 |
| Synonyms | JTP 4819 |
Mechanism of Action: Prolyl Endopeptidase Inhibition
This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the metabolism of several neuropeptides and peptide hormones.[2][5] By inhibiting PEP, this compound prevents the degradation of these neuroactive peptides, leading to their increased availability and potentiation of their physiological effects. This mechanism is believed to be the basis for its potential therapeutic applications, including as a cognitive enhancer.[2][5]
The inhibitory action of this compound on PEP leads to an increase in the levels of various neuropeptides in the brain, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[2] Furthermore, studies have demonstrated that this compound can increase the release of acetylcholine (B1216132) in the frontal cortex and hippocampus, brain regions crucial for learning and memory.[2][5]
Quantitative Data on Inhibitory Activity
The potency of this compound as a PEP inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 2: In Vitro Inhibitory Activity of this compound against Prolyl Endopeptidase
| Source of PEP | IC50 (nM) |
| Rat Brain Supernatant | 0.83 ± 0.09[2] |
| Flavobacterium meningosepticum | 5.43 ± 0.81[2] |
| Rat Brain (Young) | ~0.7 |
| Rat Brain (Aged) | ~0.8 |
Table 3: Inhibitory Activity of this compound on the Degradation of Various Neuropeptides by Purified PEP
| Neuropeptide | IC50 (nM) |
| Substance P | 9.6[2] |
| Arginine-Vasopressin (AVP) | 13.9[2] |
| Thyrotropin-Releasing Hormone (TRH) | 10.7[2] |
| Neurotensin | 14.0[2] |
| Oxytocin | 4.5[2] |
| Bradykinin | 7.6[2] |
| Angiotensin II | 10.6[2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Prolyl Endopeptidase (PEP) Inhibition Assay
This assay determines the in vitro potency of this compound in inhibiting PEP activity.
Materials:
-
Purified prolyl endopeptidase (from rat brain or Flavobacterium meningosepticum)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a control well with buffer and solvent only (no inhibitor).
-
Add the purified PEP enzyme to each well (except for a blank control).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorometric plate reader. The fluorescence is proportional to the amount of substrate cleaved by PEP.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Microdialysis for Acetylcholine Release
This technique measures the extracellular levels of acetylcholine in specific brain regions of living animals following the administration of this compound.
Materials:
-
This compound
-
Experimental animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection for acetylcholine analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., frontal cortex or hippocampus) of an anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals using a fraction collector.
-
Administer this compound to the animal (e.g., orally or via injection).
-
Continue collecting dialysate samples to measure post-administration acetylcholine levels.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.
-
Compare the acetylcholine levels before and after this compound administration to determine its effect on neurotransmitter release.
Passive Avoidance Test
This behavioral test assesses the effect of this compound on learning and memory in rodents.[6]
Apparatus:
-
A two-chambered apparatus with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place the animal in the light compartment.
-
After a short habituation period, open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild foot shock.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (typically 24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Drug Administration:
-
This compound or a vehicle control is administered to the animals at a specified time before the acquisition or retention trial.
-
The latencies of the this compound-treated group are compared to the control group to assess the drug's effect on memory.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
JTP-4819: A Deep Dive into its Discovery and Development as a Prolyl Endopeptidase Inhibitor
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
JTP-4819, developed by Japan Tobacco Inc., is a potent and specific inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of neuropeptides crucial for memory and cognitive function. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its conceptualization as a potential therapeutic for Alzheimer's disease to its preclinical and early clinical evaluation. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols employed in its assessment. Visualizations of the core signaling pathway and a representative experimental workflow are also provided to facilitate a deeper understanding of its pharmacological profile.
Introduction: The Rationale for Prolyl Endopeptidase Inhibition in Neurodegenerative Disease
Prolyl endopeptidase (PEP) is a serine protease that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides. Its ability to cleave peptide bonds on the C-terminal side of proline residues makes it a key regulator of neuropeptides such as substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH), all of which are involved in learning and memory processes. A marked reduction in certain brain neuropeptides is a consistent finding in patients with Alzheimer's disease, alongside the well-documented deterioration of cholinergic neurons.[1] This observation led to the hypothesis that inhibiting PEP could prevent the degradation of these vital neuropeptides, thereby offering a therapeutic strategy to ameliorate the cognitive deficits associated with Alzheimer's disease. This compound was developed based on this rationale as a novel, potent, and specific PEP inhibitor.[2][1]
Discovery and Lead Optimization
The discovery of this compound by scientists at the Central Pharmaceutical Research Institute of Japan Tobacco Inc. emerged from a focused effort to identify small molecule inhibitors of prolyl endopeptidase.[3] While specific details of the initial high-throughput screening campaigns and the primary "hit" compound are not extensively published, the chemical structure of this compound, (S)-2-[[(S)-2-(hydroxyacetyl)-1-pyrrolidinyl]carbonyl]-N-(phenylmethyl)-1-pyrrolidinecarboxamide, suggests a rational design approach based on the substrate specificity of PEP. The pyrrolidine (B122466) rings likely mimic the proline residues of natural substrates, facilitating binding to the enzyme's active site. The development process would have involved iterative chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, leading to the final candidate, this compound.
Mechanism of Action
This compound exerts its therapeutic effects through the potent and specific inhibition of prolyl endopeptidase. This inhibition leads to a cascade of downstream effects that are believed to be beneficial for cognitive function.
Direct Inhibition of Prolyl Endopeptidase
This compound is a highly potent inhibitor of PEP, demonstrating activity at nanomolar concentrations.[4] By binding to PEP, this compound prevents the enzyme from cleaving its natural substrates.
Modulation of Neuropeptide Levels
The primary consequence of PEP inhibition by this compound is the increased bioavailability of key neuropeptides in the brain. In preclinical studies, administration of this compound led to a reversal of age-induced decreases in substance P-like and thyrotropin-releasing hormone-like immunoreactivity. This suggests that the drug can restore the balance of peptidergic neuronal systems that decline with age.
Enhancement of Cholinergic Neurotransmission
Beyond its effects on neuropeptides, this compound has been shown to increase the release of acetylcholine (B1216132) (ACh) in brain regions critical for memory, such as the frontal cortex and hippocampus. This enhancement of the cholinergic system, which is known to be impaired in Alzheimer's disease, is another key aspect of its mechanism of action.
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of action for this compound.
Preclinical Development
This compound underwent extensive preclinical evaluation to characterize its efficacy and safety profile. These studies were primarily conducted in rodent models.
In Vitro Studies
-
Enzyme Inhibition: this compound demonstrated potent in vitro inhibition of PEP activity in supernatants from the rat cerebral cortex and hippocampus. It also inhibited the degradation of substance P, arginine-vasopressin, and thyrotropin-releasing hormone by PEP.
-
Amyloid Beta (Aβ) Production: In a study using NG108-15 cells, this compound was shown to inhibit the serum deprivation-induced increase of Aβ, suggesting a potential role in modulating amyloid precursor protein (APP) processing.
| Parameter | Cerebral Cortex (IC50, nM) | Hippocampus (IC50, nM) |
| PEP Activity Inhibition | ~0.58 | ~0.61 |
| Substance P Degradation Inhibition | 3.4 | 3.3 |
| Arginine-Vasopressin Degradation Inhibition | 2.1 | 2.8 |
| Thyrotropin-Releasing Hormone Degradation Inhibition | 1.4 | 1.9 |
Table 1: In Vitro Inhibitory Activity of this compound
In Vivo Studies in Animal Models
This compound was evaluated in several rat models of memory impairment, consistently demonstrating cognitive-enhancing effects.
-
Morris Water Maze: In aged rats with spatial memory impairments, oral administration of this compound for 14 days significantly improved performance in the Morris water maze task, as indicated by decreased escape latency and path length.[5]
-
Passive Avoidance Test: this compound improved performance in the passive avoidance test in rats.[4]
-
Radial Arm Maze: In rats with dorsal hippocampal lesions, this compound significantly ameliorated learning impairment in the eight-arm radial maze after 34-41 days of treatment.
| Animal Model | Test | Dosage | Key Finding |
| Aged Rats | Morris Water Maze | 1 mg/kg, p.o. for 14 days | Improved spatial memory (decreased escape latency and path length)[5] |
| General | Passive Avoidance | Not specified | Improved performance[4] |
| Dorsal Hippocampal Lesioned Rats | Radial Arm Maze | 3.0 mg/kg, p.o. for 34-41 days | Ameliorated learning impairment |
Table 2: Efficacy of this compound in Animal Models of Memory Impairment
Clinical Development
To date, published data on the clinical development of this compound is limited to a Phase I study in healthy male volunteers. There is no publicly available information on Phase II or III trials in patients with Alzheimer's disease.
Phase I Clinical Trial
A study was conducted to investigate the pharmacokinetics, safety, and tolerability of this compound in healthy male volunteers.
-
Pharmacokinetics: Following oral administration, this compound was absorbed with a time to maximum concentration (Tmax) of approximately 1 hour. The maximum concentration (Cmax) and area under the curve (AUC) increased in proportion to the administered dose. The elimination half-life (t1/2) was approximately 2 hours. Food intake did not significantly affect the bioavailability of the drug. No drug accumulation was observed with multiple dosing.
-
Safety and Tolerability: this compound was generally well-tolerated. One notable finding was a gradual increase in plasma cholinesterase activity during multiple-dose administration, which returned to the normal range after dosing was completed. No other significant adverse events or abnormal laboratory findings were reported.
| Dose (fasting) | Cmax (ng/mL) | t1/2 (hours) | AUC (ng·h/mL) | Urinary Recovery (24h, %) |
| 30 mg | 474 | ~2 | Proportional to dose | ~66% |
| 60 mg | 887 | ~2 | Proportional to dose | ~66% |
| 120 mg | 1,649 | ~2 | Proportional to dose | ~66% |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
Further Clinical Development and Status
There is a lack of publicly available data regarding the progression of this compound into Phase II or III clinical trials for Alzheimer's disease. The reasons for the apparent halt in its clinical development have not been officially disclosed. It is noteworthy that in 2025, Japan Tobacco Inc. announced the transfer of its pharmaceutical business to Shionogi & Co., Ltd. The specific implications of this transfer for the this compound program are unknown.
Experimental Protocols
In Vitro PEP Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on PEP activity.
Materials:
-
Rat cerebral cortex and hippocampus tissue
-
This compound
-
Suc-Gly-Pro-MCA (fluorogenic substrate)
-
Buffer solution (e.g., Tris-HCl)
-
Homogenizer
-
Fluorometer
Protocol:
-
Prepare supernatants of rat cerebral cortex and hippocampus by homogenizing the tissues in a suitable buffer and centrifuging to remove cellular debris.
-
Pre-incubate the supernatant (containing PEP) with various concentrations of this compound for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Suc-Gly-Pro-MCA.
-
Measure the increase in fluorescence over time using a fluorometer. The rate of increase is proportional to PEP activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro PEP Inhibition Assay
Caption: A generalized workflow for the in vitro PEP inhibition assay.
Conclusion
This compound is a potent and specific prolyl endopeptidase inhibitor that demonstrated significant promise in preclinical models of cognitive impairment. Its mechanism of action, involving the protection of crucial neuropeptides and the enhancement of cholinergic function, provided a strong rationale for its development as a potential treatment for Alzheimer's disease. The compound exhibited favorable pharmacokinetic and safety profiles in early clinical testing. However, the lack of publicly available data on its further clinical development in Alzheimer's disease patients and the recent transfer of Japan Tobacco's pharmaceutical business leave the future of this compound uncertain. This technical guide has synthesized the available data to provide a comprehensive historical account of this promising, yet enigmatic, drug candidate.
References
- 1. Japan Tobacco, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of JTP-4819: A Technical Overview for Drug Development Professionals
Executive Summary
JTP-4819 is a potent and selective inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of several neuropeptides crucial for cognitive function. Preclinical studies in various animal models have demonstrated the potential of this compound as a cognitive enhancer, with possible applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, focusing on its pharmacological action, and summarizing key quantitative data from animal studies. Detailed experimental methodologies are provided for core experiments, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's profile.
Introduction
Prolyl endopeptidase (PEP) is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides, including substance P (SP), arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[1][2][3] The degradation of these neuropeptides is associated with the cognitive decline observed in aging and neurodegenerative diseases. This compound, by inhibiting PEP, is designed to increase the bioavailability of these neuropeptides in the brain, thereby potentiating peptidergic and cholinergic neuronal systems to improve cognitive function.[2][4][5] This document synthesizes the available preclinical data on this compound, offering a technical resource for researchers and drug development professionals.
Mechanism of Action: Prolyl Endopeptidase Inhibition
This compound exerts its therapeutic effects by specifically inhibiting prolyl endopeptidase. This inhibition prevents the breakdown of key neuropeptides, leading to their increased concentration in the brain and subsequent enhancement of neuronal signaling.
Quantitative Efficacy Data in Animal Models
The in vivo efficacy of this compound has been evaluated in various rat models of cognitive impairment. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Tissue Source | IC50 (nM) | Reference |
| Prolyl Endopeptidase | Rat Brain Supernatant | 0.83 ± 0.09 | [5] |
| Prolyl Endopeptidase | Rat Cerebral Cortex | 0.58 ± 0.02 | [3] |
| Prolyl Endopeptidase | Rat Hippocampus | 0.61 ± 0.06 | [3] |
Table 2: Effect of this compound on Neuropeptide Levels in Rat Brain
| Neuropeptide | Brain Region | Animal Model | Dose (p.o.) | Duration | % Increase (vs. Control) | Reference |
| Substance P-like immunoreactivity | Cerebral Cortex | Aged Rats | 3 mg/kg | Single dose | Significant increase | |
| Substance P-like immunoreactivity | Cerebral Cortex | Aged Rats | 1 mg/kg | 21 days | Significant increase | |
| Substance P-like immunoreactivity | Hippocampus | Aged Rats | 1 mg/kg | 21 days | Restoration to young rat levels | |
| Arginine-Vasopressin-like immunoreactivity | Cerebral Cortex | Wistar Rats | 1 and 3 mg/kg | Single dose | Significant increase | [3] |
| Arginine-Vasopressin-like immunoreactivity | Hippocampus | Wistar Rats | 1 and 3 mg/kg | Single dose | Significant increase | [3] |
| Thyrotropin-Releasing Hormone-like immunoreactivity | Hippocampus | Wistar Rats | 3 mg/kg | Single dose | Significant increase | [3] |
Table 3: Efficacy of this compound in Behavioral Models of Cognitive Impairment
| Animal Model | Behavioral Test | Dose (p.o.) | Treatment Duration | Key Outcome | Reference |
| Aged Rats | Morris Water Maze | 1 mg/kg | 14 days | Significantly decreased escape latency and path length | [1] |
| Scopolamine-induced Amnesia in Rats | Passive Avoidance Test | 1 and 3 mg/kg | Single dose (pre-acquisition) | Significantly prolonged retention time | [5] |
| Scopolamine-induced Amnesia in Rats | Passive Avoidance Test | 3 and 10 mg/kg | Single dose (pre-retention) | Significantly prolonged retention time | [5] |
| Dorsal Hippocampal Lesioned Rats | Eight-Arm Radial Maze | 3.0 mg/kg | 34-41 days | Significantly ameliorated learning impairment | [6] |
Detailed Experimental Protocols
The following sections provide summaries of the methodologies used in the key in vivo efficacy studies of this compound. These are based on published literature and may not represent the complete, detailed internal protocols.
Morris Water Maze Task in Aged Rats
This experiment was designed to assess the effect of this compound on spatial learning and memory in aged rats.
Protocol Summary:
-
Animals: Aged male Fischer 344 rats (e.g., 24 months old) and young counterparts (e.g., 3 months old) were used.
-
Drug Administration: this compound was administered orally (p.o.) at a dose of 1 mg/kg daily for 14 consecutive days. A control group received a vehicle.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Rats were trained over several days to find the submerged platform from different starting positions. The time taken to find the platform (escape latency) and the distance swam (path length) were recorded.
-
Outcome Measures: A significant reduction in escape latency and path length in the this compound treated group compared to the vehicle-treated aged rats indicated an improvement in spatial memory.[1]
Passive Avoidance Test in Scopolamine-Treated Rats
This model is used to evaluate the effect of this compound on memory deficits induced by the cholinergic antagonist scopolamine.
Protocol Summary:
-
Animals: Male Wistar rats were used.
-
Drug Administration: this compound was administered orally at doses of 1 and 3 mg/kg one hour before the acquisition trial, or at 3 and 10 mg/kg one hour before the retention trial.
-
Amnesia Induction: Scopolamine was administered to induce a learning deficit.
-
Apparatus: A two-compartment box with a light and a dark chamber.
-
Procedure: During the acquisition trial, rats were placed in the light compartment and received a mild footshock upon entering the dark compartment. In the retention trial, 24 hours later, the latency to re-enter the dark compartment was measured.
-
Outcome Measures: A significantly longer latency to enter the dark compartment in the this compound treated group compared to the scopolamine-only group indicated an amelioration of the memory deficit.[5]
Conclusion
The preclinical data strongly suggest that this compound is a potent prolyl endopeptidase inhibitor with significant efficacy in animal models of cognitive impairment. Its ability to enhance neuropeptide levels and improve performance in memory-related tasks positions it as a promising therapeutic candidate for conditions characterized by cognitive decline. Further investigation into its long-term efficacy and safety profile is warranted to support its clinical development.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for J-4819 In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the degradation of several neuropeptides.[1][2][3] By inhibiting PEP, this compound has been shown to enhance the levels of neuropeptides such as substance P (SP), arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH) in the brains of rats.[1][4][5] This mechanism is believed to contribute to its potential as a cognitive enhancer.[2][3] Furthermore, this compound has been observed to increase the release of acetylcholine (B1216132) in the frontal cortex and hippocampus, regions critical for memory and learning.[1][2] Preclinical studies in various rat models of cognitive impairment have demonstrated the potential of this compound to ameliorate memory deficits.[1][6][7][8]
These application notes provide a summary of key in vivo experimental data and detailed protocols for the use of this compound in rat models, based on publicly available research.
Data Presentation
Table 1: Summary of this compound Efficacy in Rat Models of Cognitive Impairment
| Animal Model | Dosing Regimen (p.o.) | Duration | Key Behavioral Test | Major Findings | Reference |
| Aged rats (23-24 months old) | 1 mg/kg | 21 days | - | Restored hippocampal substance P-like immunoreactivity (SPLI) content. | [4] |
| Aged rats | 1 mg/kg | 14 days | Morris Water Maze | Improved spatial memory deficits by decreasing escape latency and path length. | [7] |
| Dorsal Hippocampal (DH)-Lesioned Rats | 3.0 mg/kg | 34-41 days | Eight-Arm Radial Maze | Ameliorated spatial learning impairment and decreased trials needed to reattain learning criterion. | [6] |
| Nucleus Basalis Magnocellularis (NBM)-Lesioned Rats | 1 and 3 mg/kg | From day 8 post-lesion | Morris Water Maze | Significantly shortened escape latency and increased path length in the target quadrant during the probe trial. | [8] |
| Scopolamine-Induced Amnesia Rats | 1 and 3 mg/kg | Single dose (1 hr before acquisition) | Passive Avoidance Test | Significantly prolonged retention time. | [2] |
| Scopolamine-Induced Amnesia Rats | 3 and 10 mg/kg | Single dose (1 hr before retention) | Passive Avoidance Test | Significantly prolonged retention time. | [2] |
Table 2: Summary of Neurochemical Effects of this compound in Rats
| Animal Model | Dosing Regimen (p.o.) | Duration | Brain Region(s) | Key Neurochemical Findings | Reference |
| Aged rats | 1 mg/kg | 21 days | Cerebral Cortex, Hippocampus | Increased SPLI content in the cerebral cortex and restored it in the hippocampus. | [4] |
| Aged rats | 3 mg/kg | Single dose | Cerebral Cortex | Increased SPLI content. | [4] |
| Young and Aged rats | 1 and 3 mg/kg (young), 3 mg/kg (aged) | - | Frontal Cortex, Hippocampus | Increased acetylcholine release (measured by microdialysis). | [2] |
| Aged rats | 1 and 3 mg/kg | 3 weeks | Cerebral Cortex, Hippocampus | Reversed age-related increase in ChAT activity in the cerebral cortex and decrease in choline (B1196258) uptake in the hippocampus. | [7] |
| NBM-Lesioned Rats | 1, 3, and/or 10 mg/kg | Repeated administration | Cerebral Cortex, Hippocampus | Significantly increased substance P-like, TRH-like, and arginine-vasopressin-like immunoreactivity. | [8] |
| Wistar rats | 1 and 3 mg/kg | Single dose | Cerebral Cortex, Hippocampus | Increased SP-like and AVP-like immunoreactivity in both regions; increased TRH-like immunoreactivity in the hippocampus (at 3 mg/kg). | [5] |
Experimental Protocols
Morris Water Maze Task for Assessing Spatial Memory in Aged Rats
Objective: To evaluate the effect of this compound on spatial learning and memory in aged rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
-
Aged rats (e.g., 24 months old) and young control rats (e.g., 3 months old)
-
Morris water maze: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged approximately 1-2 cm below the water surface.
-
Video tracking system and software
Procedure:
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, p.o.) or vehicle to aged rats daily for 14 consecutive days.
-
Acquisition Phase:
-
This phase typically starts after a period of drug administration (e.g., on day 8).
-
Conduct 4 trials per day for 5-7 consecutive days.
-
For each trial, gently place the rat into the pool at one of four randomized starting positions.
-
Allow the rat to swim freely to find the hidden platform. If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the rat in the pool at a novel starting position and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record and analyze the time spent and the path length in the quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latency, path length, and performance in the probe trial between the this compound-treated group and the vehicle-treated aged group. Young rats can serve as a positive control for normal cognitive function.
Passive Avoidance Test in Scopolamine-Induced Amnesic Rats
Objective: To assess the effect of this compound on learning and memory in a model of cholinergic deficit-induced amnesia.
Materials:
-
This compound
-
Scopolamine (B1681570) hydrobromide
-
Vehicle for this compound and scopolamine (e.g., saline)
-
Passive avoidance apparatus: A two-chambered box (one light, one dark) with a connecting guillotine door and an electrifiable grid floor in the dark chamber.
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 1 or 3 mg/kg, p.o.) or vehicle 60 minutes before the acquisition trial.
-
Administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p. or s.c.) 30 minutes before the acquisition trial to induce amnesia.
-
-
Acquisition Trial (Training):
-
Place the rat in the light compartment.
-
After a short acclimatization period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the rat enters the dark compartment, the door is closed, and a mild, inescapable electric shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
Open the door to the dark compartment and measure the step-through latency (the time it takes for the rat to enter the dark compartment).
-
A longer latency indicates better memory of the aversive stimulus. A cut-off time (e.g., 300 or 600 seconds) is typically set.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Measurement of Brain Neuropeptide Levels
Objective: To determine the effect of this compound on the levels of neuropeptides like Substance P in specific brain regions.
Materials:
-
This compound
-
Vehicle
-
Rats (e.g., Wistar or Fischer 344)
-
Anesthesia and euthanasia supplies
-
Brain dissection tools
-
Homogenization buffer and equipment
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits for the specific neuropeptide (e.g., Substance P).
Procedure:
-
Drug Administration: Administer this compound (e.g., 1 or 3 mg/kg, p.o.) or vehicle.
-
Tissue Collection:
-
At a predetermined time after drug administration (e.g., 1 or 2 hours for acute studies, or after the final dose in chronic studies), anesthetize the rats.
-
Perfuse transcardially with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain regions of interest (e.g., cerebral cortex and hippocampus) on an ice-cold surface.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the brain tissue samples in an appropriate buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant for analysis. A protein assay should be performed to normalize the neuropeptide levels.
-
-
Immunoassay:
-
Measure the concentration of the neuropeptide (e.g., Substance P-like immunoreactivity) in the supernatants using a commercially available and validated EIA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis: Compare the neuropeptide concentrations (e.g., in pg/mg of protein) between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-4819: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP).[1][2] PEP is a serine protease that plays a significant role in the metabolism of several neuropeptides and peptide hormones involved in memory and cognitive function.[1][2] By inhibiting PEP, this compound prevents the degradation of these peptides, leading to their increased availability and potentially enhanced neuronal function. This makes this compound a compound of interest for research into neurodegenerative diseases such as Alzheimer's disease.[2][3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its biological effects.
Chemical Properties and Mechanism of Action
This compound, with the chemical name (S)-2-[[(S)-2-(hydroxyacetyl)-1-pyrrolidinyl]carbonyl]-N-(phenylmethyl)-1-pyrrolidinecarboxamide, is a highly selective inhibitor of prolyl endopeptidase.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 359.42 g/mol | --INVALID-LINK-- |
| IC₅₀ (rat brain supernatant) | ~0.7-0.83 nM | [1][4] |
| IC₅₀ (purified PEP) | Varies by substrate (e.g., 9.6 nM for Substance P) | [1] |
The primary mechanism of action of this compound is the potent and specific inhibition of prolyl endopeptidase (PEP). This inhibition leads to a decrease in the degradation of various neuropeptides, thereby enhancing their physiological effects. In preclinical studies, this compound has been shown to increase the levels of substance P and arginine-vasopressin in the brain and enhance acetylcholine (B1216132) release in the frontal cortex and hippocampus.[1][2][4]
Signaling Pathway Modulated by this compound
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting PEP, this compound prevents the breakdown of key neuropeptides, leading to the activation of their respective downstream signaling pathways, which are often involved in neuronal survival, synaptic plasticity, and cognitive function.
References
- 1. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-4819: A Potent Inhibitor for Studying Substance P Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease involved in the metabolism of several neuropeptides, including substance P.[1][2] By inhibiting PEP, this compound effectively prevents the degradation of substance P, leading to an increase in its levels in various tissues, including the brain.[3][4] This property makes this compound an invaluable tool for researchers studying the physiological and pathological roles of substance P in various biological processes such as pain, inflammation, and neurodegenerative diseases.[2][5] These application notes provide detailed protocols for utilizing this compound to investigate substance P degradation and its downstream effects.
Data Presentation
The inhibitory activity of this compound against prolyl endopeptidase (PEP) and its effect on the degradation of substance P have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Prolyl Endopeptidase (PEP)
| Biological Source | IC50 (nM) | Reference |
| Rat Brain Supernatant | 0.83 ± 0.09 | [3] |
| Rat Cerebral Cortex | ~0.58 ± 0.02 | [1] |
| Rat Hippocampus | ~0.61 ± 0.06 | [1] |
| Aged Rat Brain | ~0.8 | [4] |
| Flavobacterium meningosepticum | 5.43 ± 0.81 | [3] |
Table 2: Inhibition of Neuropeptide Degradation by this compound
| Neuropeptide | Biological Matrix | IC50 (nM) | Reference |
| Substance P | Purified PEP | 9.6 | [3] |
| Substance P | Rat Cerebral Cortex Supernatant | 3.4 | [1] |
| Substance P | Rat Hippocampus Supernatant | 3.3 | [1] |
| Arginine-vasopressin | Purified PEP | 13.9 | [3] |
| Thyrotropin-releasing hormone | Purified PEP | 10.7 | [3] |
Table 3: Effect of Oral Administration of this compound on Substance P-Like Immunoreactivity (SP-LI) in Rat Brain
| Brain Region | This compound Dose (mg/kg) | Change in SP-LI | Reference |
| Cerebral Cortex | 1 | Increased | [1] |
| Cerebral Cortex | 3 | Increased | [1] |
| Hippocampus | 1 | Increased | [1] |
| Hippocampus | 3 | Increased | [1] |
| Cerebral Cortex (aged rats) | 3 (single dose) | Increased | [4] |
| Cerebral Cortex (aged rats) | 1 (repeated dose) | Increased | [4] |
| Hippocampus (aged rats) | 1 (repeated dose) | Restored to young rat levels | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Figure 1: Mechanism of this compound in preventing Substance P degradation.
Figure 2: Experimental workflow for studying the effect of this compound.
Experimental Protocols
In Vitro Prolyl Endopeptidase (PEP) Activity Assay
This protocol is designed to determine the inhibitory activity of this compound on PEP in vitro using a fluorogenic substrate.
Materials:
-
This compound
-
Purified prolyl endopeptidase (from Flavobacterium meningosepticum or recombinant)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
DMSO
Procedure:
-
Prepare this compound solutions: Dissolve this compound in DMSO to make a stock solution (e.g., 1 mM). Prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare substrate solution: Dissolve Z-Gly-Pro-AMC in DMSO to make a stock solution (e.g., 10 mM). Dilute in assay buffer to the final working concentration (e.g., 100 µM).
-
Prepare enzyme solution: Dilute the purified PEP in assay buffer to a final concentration that gives a linear increase in fluorescence over 30-60 minutes.
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
50 µL of assay buffer (for blanks) or this compound dilution.
-
25 µL of diluted PEP solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 25 µL of the substrate solution to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Enzyme Immunoassay (EIA) for Substance P in Brain Tissue
This protocol describes the quantification of substance P levels in brain tissue from animals treated with this compound.
Materials:
-
Brain tissue (e.g., cerebral cortex, hippocampus) from control and this compound-treated animals.
-
Substance P EIA kit (commercially available).
-
Lysis buffer: (e.g., RIPA buffer with protease inhibitors).
-
Homogenizer.
-
Microcentrifuge.
-
Microplate reader (450 nm).
Procedure:
-
Animal treatment: Administer this compound or vehicle to the animals according to the experimental design (e.g., oral gavage).
-
Tissue collection and homogenization:
-
At the designated time point, euthanize the animals and dissect the brain regions of interest on ice.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold lysis buffer.
-
-
Lysate preparation:
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the substance P.
-
-
Enzyme Immunoassay:
-
Follow the instructions provided with the commercial Substance P EIA kit. A general procedure is as follows:
-
Add standards, controls, and prepared tissue lysates to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as recommended (e.g., 2 hours at room temperature).
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction with the provided stop solution.
-
-
Measurement and analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of substance P in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the substance P concentration to the total protein concentration of the lysate.
-
In Vivo Microdialysis for Substance P Measurement
This protocol allows for the real-time monitoring of extracellular substance P levels in the brain of freely moving animals following this compound administration.
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for administration.
-
LC-MS/MS system for substance P analysis.
Procedure:
-
Surgical implantation of microdialysis probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).
-
Allow the animal to recover from surgery for a few days.
-
-
Microdialysis experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of substance P.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
-
This compound administration:
-
After collecting baseline samples, administer this compound to the animal (e.g., intraperitoneal injection or oral gavage).
-
Continue collecting dialysate samples for several hours to monitor the effect of the inhibitor.
-
-
Sample analysis:
-
Analyze the collected dialysate samples for substance P concentration using a sensitive analytical method such as LC-MS/MS.
-
-
Data analysis:
-
Plot the substance P concentration over time.
-
Express the post-treatment substance P levels as a percentage of the baseline levels to determine the effect of this compound.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of prolyl endopeptidase in the degradation of substance P. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments to elucidate the intricate functions of substance P in health and disease. By combining in vitro, ex vivo, and in vivo approaches, a comprehensive understanding of the therapeutic potential of targeting PEP can be achieved.
References
- 1. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
JTP-4819: A Novel Investigational Tool for Neuroinflammation Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the degradation of several neuropeptides.[1][2] While primarily investigated for its cognitive-enhancing effects in the context of Alzheimer's disease, its mechanism of action presents a compelling case for its application in neuroinflammation research. This compound increases the levels of neuropeptides such as Substance P (SP), thyrotropin-releasing hormone (TRH), and arginine-vasopressin (AVP), which are known to play roles in modulating inflammatory processes within the central nervous system (CNS).[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the complex interplay between neuropeptides and neuroinflammation.
Introduction to this compound and its Mechanism of Action
This compound is a pyrrolidine (B122466) derivative that acts as a highly potent inhibitor of prolyl endopeptidase (PEP).[1][2] PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues and is involved in the metabolism of various neuropeptides and peptide hormones.[4] By inhibiting PEP, this compound effectively increases the bioavailability of these peptides in the brain.
The primary rationale for using this compound in neuroinflammation research stems from its ability to elevate levels of Substance P.[2][3] Substance P is a neuropeptide of the tachykinin family that is a key mediator of neurogenic inflammation.[1][5][6] It is involved in the activation of glial cells, including microglia and astrocytes, and can modulate the release of inflammatory cytokines.[7][8] Therefore, this compound can be employed as a pharmacological tool to explore the downstream effects of increased endogenous Substance P and other neuropeptides on neuroinflammatory pathways.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Source |
| PEP Inhibition (rat brain supernatant) | IC₅₀: 0.83 ± 0.09 nM | [9] |
| PEP Inhibition (Flavobacterium meningosepticum) | IC₅₀: 5.43 ± 0.81 nM | [9] |
| Inhibition of Substance P degradation by purified PEP | IC₅₀: 9.6 nM | [9] |
| Inhibition of Arginine-Vasopressin degradation by purified PEP | IC₅₀: 13.9 nM | [9] |
| Inhibition of Thyrotropin-Releasing Hormone degradation by purified PEP | IC₅₀: 10.7 nM | [9] |
In Vivo Effects of this compound in Rats
| Study Type | Animal Model | This compound Dose | Key Findings | Source |
| Neuropeptide Levels | Aged Rats | 1 mg/kg, p.o. for 21 days | Increased Substance P-like immunoreactivity in cerebral cortex and hippocampus. | [3] |
| Neuropeptide Levels | Aged Rats | 0.3 and 1 mg/kg, p.o. for 21 days | Increased TRH-like immunoreactivity in the hippocampus. | [10] |
| Cognitive Function | Rats with NBM lesions | 1 and 3 mg/kg, p.o. | Ameliorated memory impairment. | [11] |
| Cognitive Function | Rats with hippocampal lesions | 3.0 mg/kg, p.o. | Improved spatial learning deficits. | [12] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuroinflammation
Caption: Proposed mechanism of this compound in modulating neuroinflammation.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro investigation of this compound's anti-inflammatory effects.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo assessment of this compound in a neuroinflammation model.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Microglial Activation
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA (e.g., TNF-α, IL-6, IL-1β kits)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Plate BV-2 cells at a density of 2 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a non-stimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis by ELISA.
-
Cell Lysis: Wash the cells with PBS and lyse them for RNA extraction or protein analysis.
-
qRT-PCR: Perform qRT-PCR to analyze the gene expression of pro-inflammatory markers such as Nos2, Cox2, Tnf, and Il1b.
-
Western Blot: Analyze the protein levels of key inflammatory signaling molecules such as phosphorylated NF-κB and p38 MAPK.
Protocol 2: In Vivo Evaluation of this compound in an LPS-Induced Neuroinflammation Model
Objective: To investigate the in vivo effects of this compound on neuroinflammation and associated sickness behavior in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Saline
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Materials for behavioral testing
-
Reagents for immunohistochemistry and biochemical analyses
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Grouping: Divide the animals into three groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound + LPS.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle orally (p.o.) once daily for 7 days.
-
Induction of Neuroinflammation: On day 7, one hour after the final this compound/vehicle administration, inject LPS (0.5 mg/kg) intraperitoneally (i.p.). The control group receives a saline injection.
-
Behavioral Analysis: At 4 and 24 hours post-LPS injection, perform behavioral tests such as the open field test to assess locomotor activity and sickness behavior.
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice and perfuse with saline. Collect brain tissue.
-
Immunohistochemistry: Fix one hemisphere of the brain for immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation.
-
Biochemical Analysis: Homogenize the other hemisphere to measure cytokine levels (ELISA) and gene expression of inflammatory markers (qRT-PCR).
Conclusion
This compound represents a valuable research tool for investigating the role of specific neuropeptidergic pathways in the context of neuroinflammation. Its ability to inhibit PEP and subsequently increase endogenous levels of neuropeptides like Substance P provides a unique opportunity to dissect the complex communication between the nervous and immune systems within the CNS. The protocols outlined above offer a starting point for researchers to explore the potential of this compound in elucidating novel mechanisms and therapeutic targets for neuroinflammatory disorders.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Substance P and Inflammatory Pain: Getting It Wrong and Right Simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 9. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a novel prolyl endopeptidase inhibitor, this compound, on thyrotropin-releasing hormone-like immunoreactivity in the cerebral cortex and hippocampus of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of JTP-4819 in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of JTP-4819, a potent and specific inhibitor of prolyl endopeptidase (PEP). The information is intended to guide researchers in designing and conducting preclinical and clinical studies involving this compound.
Introduction
This compound, chemically known as (-)-(2S)-1-benzylaminocarbonyl-[(2S)-2-glycoloylpyrrolidinyl]-2-pyrrolidinecarboxamide, is an orally active inhibitor of prolyl endopeptidase (PEP).[1] PEP is a serine protease involved in the metabolism of several neuropeptides and peptide hormones.[2] By inhibiting PEP, this compound has been shown to increase the levels of neuropeptides such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone in the brain.[3][4] This mechanism of action suggests its potential therapeutic utility in neurological disorders, including Alzheimer's disease.[5][6] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.
Data Presentation: Pharmacokinetics of this compound in Human Plasma
The following tables summarize the key pharmacokinetic parameters of this compound in healthy male volunteers after oral administration.
Table 1: Single Ascending Dose Pharmacokinetics of this compound (Fasting State)[1]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| 30 | 474 | 1 | ~2 | Proportional to dose |
| 60 | 887 | 1 | ~2 | Proportional to dose |
| 120 | 1,649 | 1 | ~2 | Proportional to dose |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Table 2: Effect of Food on Single 60 mg Dose Pharmacokinetics of this compound[1]
| Parameter | Fasting | Fed |
| Cmax | No significant effect | No significant effect |
| AUC | No significant effect | No significant effect |
| t1/2 | No significant effect | No significant effect |
Table 3: Multiple Dose Pharmacokinetics of this compound (60 mg, three times daily for 7 days)[1]
| Observation | Result |
| Drug Accumulation in Plasma | No trend of accumulation observed. |
Experimental Protocols
Protocol for In-Life Phase of Human Pharmacokinetic Study
This protocol is based on the methodology described in the clinical evaluation of this compound.[1]
Objective: To determine the pharmacokinetic profile of this compound in healthy human subjects.
Study Design:
-
A single ascending dose study with groups receiving 30 mg, 60 mg, and 120 mg of this compound orally in a fasting state.
-
A crossover study to evaluate the effect of food on the bioavailability of a single 60 mg oral dose.
-
A multiple-dose study with subjects receiving 60 mg of this compound three times daily for 7 days.
Subject Population: Healthy male volunteers.
Procedure:
-
Administer the specified oral dose of this compound to the subjects.
-
Collect serial blood samples at predefined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method.
Protocol for Bioanalytical Method: Quantification of this compound in Plasma by LC-MS/MS
This protocol is a representative procedure based on the commonly used electrospray ionization-liquid chromatography/mass spectrometry (ESI-LC/MS) method for the quantification of small molecules in plasma.[1]
Objective: To accurately and precisely quantify the concentration of this compound in plasma samples.
Materials:
-
Plasma samples
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to ensure separation of this compound and the IS from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined and optimized.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards. b. Use the calibration curve to determine the concentration of this compound in the unknown plasma samples.
Visualizations
Signaling Pathway of this compound Action```dot
Caption: Experimental workflow for this compound pharmacokinetic analysis.
References
- 1. Pharmacokinetics and safety of this compound, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-4819: Application Notes and Protocols for In Vitro Prolyl Endopeptidase (PEP) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease involved in the metabolism of several neuropeptides and peptide hormones.[1][2] By inhibiting PEP, this compound prevents the degradation of these peptides, thereby potentiating their physiological effects. This mechanism has generated significant interest in this compound as a potential therapeutic agent for neurodegenerative disorders and cognitive enhancement.[2][3] These application notes provide a detailed protocol for the in vitro assay of prolyl endopeptidase activity and its inhibition by this compound.
Data Presentation
The inhibitory activity of this compound against prolyl endopeptidase is summarized in the tables below. Table 1 provides the half-maximal inhibitory concentration (IC50) values of this compound against PEP from different sources. Table 2 details the IC50 values for the inhibition of the degradation of various neuropeptide substrates by purified PEP in the presence of this compound.
Table 1: IC50 Values of this compound against Prolyl Endopeptidase (PEP)
| Enzyme Source | IC50 (nM) | Reference |
| Rat Brain Supernatant | 0.83 ± 0.09 | [1] |
| Flavobacterium meningosepticum | 5.43 ± 0.81 | [1] |
| Aged Rat Brain | ~0.8 | [4] |
| Young Rat Brain | ~0.7 | [4] |
Table 2: IC50 Values of this compound for the Inhibition of Neuropeptide Degradation by Purified PEP
| Neuropeptide Substrate | IC50 (nM) | Reference |
| Substance P | 9.6 | [1] |
| Arginine-Vasopressin | 13.9 | [1] |
| Thyrotropin-Releasing Hormone | 10.7 | [1] |
| Neurotensin | 14.0 | [1] |
| Oxytocin | 4.5 | [1] |
| Bradykinin | 7.6 | [1] |
| Angiotensin II | 10.6 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of prolyl endopeptidase and the experimental workflow for the in vitro inhibition assay.
Caption: this compound inhibits PEP, increasing neuropeptide levels and downstream signaling.
Caption: Workflow for the in vitro prolyl endopeptidase inhibition assay.
Experimental Protocols
Preparation of Rat Brain Homogenate (Enzyme Source)
This protocol describes the preparation of a rat brain supernatant to be used as a source of prolyl endopeptidase.
Materials:
-
Rat brain
-
Homogenization buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4
-
Centrifuge
Procedure:
-
Excise the rat brain and place it in ice-cold homogenization buffer.
-
Homogenize the brain in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic prolyl endopeptidase.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
The supernatant can be used immediately or stored in aliquots at -80°C.
In Vitro Prolyl Endopeptidase (PEP) Inhibition Assay
This fluorometric assay measures the activity of PEP by monitoring the cleavage of a synthetic fluorogenic substrate.
Materials:
-
Rat brain homogenate (enzyme source)
-
This compound
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the rat brain homogenate in assay buffer to a final protein concentration that yields a linear reaction rate.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is less than 1%.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO and dilute it in assay buffer to the desired final concentration (e.g., 50 µM).
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the diluted rat brain homogenate.
-
Add 25 µL of the this compound dilutions or vehicle (assay buffer with the same final concentration of DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the diluted Z-Gly-Pro-AMC substrate to all wells.
-
Immediately place the plate in a fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JTP-4819 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with JTP-4819 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP), investigated for its potential as a cognitive enhancer in conditions like Alzheimer's disease.[1][2][3][4] Like many small molecule inhibitors, this compound can exhibit limited solubility in aqueous solutions, which is a critical factor for its use in in-vitro and in-vivo experiments. Poor aqueous solubility can lead to challenges in preparing stock solutions, inaccurate dosing, and low bioavailability.[5][6]
Q2: Are there any reported solvents or vehicles used for this compound in research?
Q3: What is the mechanism of action of this compound?
This compound is a potent inhibitor of prolyl endopeptidase (PEP).[1][3][4] PEP is an enzyme that degrades several neuropeptides, including substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[1][3][11] By inhibiting PEP, this compound prevents the breakdown of these neuropeptides, leading to their increased levels in the brain.[8][11] This modulation of neuropeptide levels is also associated with an increase in acetylcholine (B1216132) release in the frontal cortex and hippocampus, which is thought to contribute to its memory-enhancing effects.[1][3]
Troubleshooting Guide for this compound Solubility Issues
This guide provides systematic approaches to address common solubility challenges encountered when working with this compound.
Issue 1: this compound is not dissolving in my aqueous buffer.
Initial Steps:
-
Sonication: Gentle sonication can help to break up aggregates and increase the surface area of the compound exposed to the solvent, aiding dissolution.
-
Vortexing and Heating: Vigorous vortexing can provide mechanical agitation. Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious of potential compound degradation at higher temperatures.
Advanced Strategies:
If initial steps fail, consider modifying your solvent system. Here are some common approaches, with the choice depending on your specific experimental constraints.
-
Co-solvents: The use of a water-miscible organic co-solvent is a common technique to increase the solubility of hydrophobic compounds.[12][13]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.[5][14]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5][12]
Issue 2: My this compound solution is cloudy or shows precipitation over time.
This indicates that the compound may have initially dissolved but is not stable in the solution at that concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment to minimize the risk of precipitation.
-
Optimize Solvent System: If using a co-solvent, you may need to adjust the percentage of the co-solvent. A higher percentage may be required to maintain solubility.
-
Consider Nanosuspensions: For in-vivo applications where solubility is a major hurdle, creating a nanosuspension can be a viable option.[6][14] Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which can improve dissolution rate and bioavailability.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG-400) to the tube.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration, while vortexing, to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Solubility Assessment of this compound
-
Prepare a series of vials containing a fixed amount of this compound.
-
To each vial, add a different solvent system (e.g., water, PBS, 10% DMSO in water, 5% Tween-80 in water).
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvent Systems
| Solvent System | This compound Concentration (µg/mL) | Observations |
| Deionized Water | < 1 | Insoluble, visible particles |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Insoluble, visible particles |
| 5% DMSO / 95% PBS | 50 | Clear solution |
| 10% Ethanol / 90% PBS | 25 | Clear solution |
| 1% Tween-80 / 99% PBS | 100 | Clear, slightly viscous solution |
| 10% PEG-400 / 90% PBS | 75 | Clear solution |
Table 2: Comparison of Solubilization Techniques for a Hypothetical this compound Formulation
| Formulation Method | Particle Size | Dissolution Rate (in PBS) | Notes |
| Untreated Powder | > 10 µm | Very Slow | Poor wetting and dispersion |
| Micronization | 1-10 µm | Slow | Increased surface area improves dissolution |
| Nanosuspension | 200-500 nm | Fast | Significantly improved dissolution rate |
| Solid Dispersion with PVP K30 | N/A (Amorphous) | Rapid | Drug is molecularly dispersed in a hydrophilic polymer |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. brieflands.com [brieflands.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a novel prolyl endopeptidase inhibitor, this compound, on thyrotropin-releasing hormone-like immunoreactivity in the cerebral cortex and hippocampus of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijpbr.in [ijpbr.in]
- 14. crsubscription.com [crsubscription.com]
Technical Support Center: Optimizing JTP-4819 for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JTP-4819 for cell-based assays. The following information, presented in a question-and-answer format, addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase.[1][2][3] PEP is a serine protease that plays a role in the degradation of several neuropeptides and peptide hormones. By inhibiting PEP, this compound prevents the breakdown of these peptides, which can lead to the potentiation of their signaling pathways.[1][2] This mechanism has been primarily studied in the context of neurodegenerative diseases, such as Alzheimer's disease, where it is thought to enhance cholinergic neurotransmission.[1][2]
Q2: What is the reported potency (IC50) of this compound?
In vitro studies have demonstrated that this compound is a highly potent inhibitor of PEP, with IC50 values in the low nanomolar range. The specific potency can vary depending on the source of the enzyme.
| Enzyme Source | IC50 (nM) |
| Rat Brain Supernatant | ~0.7 - 0.83 |
| Purified PEP from Flavobacterium meningosepticum | ~5.43 |
| Purified PEP (inhibiting substance P degradation) | 9.6 |
| Purified PEP (inhibiting arginine-vasopressin degradation) | 13.9 |
| Purified PEP (inhibiting thyrotropin-releasing hormone degradation) | 10.7 |
Q3: How should I reconstitute and store this compound?
For initial stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in your cell culture medium. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium.
Q4: What is a good starting concentration range for my cell-based experiments?
Given the potent low nanomolar IC50 values of this compound, a good starting point for a dose-response experiment in a cell-based assay would be a wide range covering several orders of magnitude around the reported IC50. A logarithmic or half-log dilution series is recommended. For example, you could start with a range from 0.1 nM to 1 µM (e.g., 0.1, 1, 10, 100, 1000 nM). The optimal concentration will be highly dependent on your specific cell type, cell density, and the endpoint being measured.
Q5: Which cell lines are appropriate for studying the effects of this compound?
The choice of cell line will depend on your research question. Since this compound's mechanism is linked to neuro-active peptides, neuronal cell lines are a logical choice. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used models for neurodegenerative disease research and have been used to study the effects of other prolyl endopeptidase inhibitors.[4][5] PC12, a rat pheochromocytoma cell line, is another option often used in neuroscience research. It is crucial to select a cell line that expresses prolyl endopeptidase.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
Possible Causes:
-
High Concentration of this compound: Even specific inhibitors can have off-target effects and induce cytotoxicity at high concentrations.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high for your cell line.
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes.
Solutions:
-
Perform a Dose-Response Curve for Cytotoxicity: Use a cell viability assay, such as the MTT assay, to determine the concentration at which this compound becomes toxic to your cells.
-
Optimize Inhibitor Concentration: Aim to use the lowest concentration of this compound that gives you the desired biological effect.
-
Reduce Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.1% to 0.5%). Always include a vehicle-only (e.g., DMSO) control in your experiments.
-
Optimize Exposure Time: Determine the minimum incubation time required to observe the desired inhibitory effect.
Issue 2: Inconsistent or No Inhibitory Effect Observed
Possible Causes:
-
Sub-optimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit PEP in your cell-based assay.
-
Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment.
-
Low PEP Expression/Activity in Cells: The chosen cell line may not have sufficient PEP activity to observe a significant effect of inhibition.
-
Incorrect Timing of Treatment: The inhibitor may need to be present before or concurrently with a stimulus to see an effect.
Solutions:
-
Increase Inhibitor Concentration: Based on your initial dose-response, try higher concentrations of this compound.
-
Assess Inhibitor Stability: While specific data for this compound in culture media is limited, small molecules can be unstable. Consider reducing the duration of the experiment or replenishing the media with fresh inhibitor.
-
Confirm PEP Expression/Activity: If possible, confirm that your cell line expresses PEP at the protein level (e.g., via Western blot) or has measurable PEP activity.
-
Optimize Treatment Timing: The timing of inhibitor addition relative to any other treatments or stimuli can be critical.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and a "no-treatment" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: Cellular Prolyl Endopeptidase (PEP) Activity Assay
This is a generalized protocol to measure the inhibitory effect of this compound on PEP activity within cells.
Materials:
-
This compound stock solution
-
Cell line with known PEP expression
-
Cell lysis buffer
-
Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)
-
Black 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency and treat with various concentrations of this compound for a predetermined amount of time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.
-
Prepare Reaction: In a black 96-well plate, add a specific amount of cell lysate to each well.
-
Initiate Reaction: Add the fluorogenic PEP substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: The rate of the reaction (increase in fluorescence per unit of time) is proportional to the PEP activity. Compare the rates of this compound-treated samples to the untreated control to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow
References
- 1. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
Navigating JTP-4819: A Guide to Stability and Proper Storage
For researchers and drug development professionals working with JTP-4819, ensuring the compound's integrity is paramount to the validity and reproducibility of experimental results. This technical support center provides essential guidance on the stability and proper storage conditions for this compound, addressing common issues that may be encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
While specific long-term stability data for solid this compound is not extensively published in public literature, chemical suppliers generally recommend storing the compound as a powder. For instance, Selleck Chemicals suggests that for many of their compounds, storage as a powder at -20°C can be effective for up to three years.[1][2][3][4]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). MedChemExpress advises that once prepared, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[5] This practice of aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the stability of this compound in a stock solution?
According to general guidance from suppliers like Selleck Chemicals, stock solutions in DMSO can typically be stored at -20°C for up to three months.[6] For longer-term storage, some suppliers suggest that storage at -80°C can extend the stability for up to a year.[1][2][3] It is important to note that the stability in aqueous solutions is significantly lower, and it is often recommended that aqueous solutions be prepared fresh for each experiment and not stored for more than 24 hours.[6]
Q4: My vial of this compound arrived at room temperature. Is it still viable?
Many chemical suppliers ship stable compounds at room temperature for short durations. MedChemExpress notes that their stable products are shipped at room temperature and that the quality should not be affected if the shipment is received without cooling.[5] However, upon receipt, it is crucial to transfer the compound to the recommended storage conditions as soon as possible.
Q5: The solid this compound in the vial appears as a thin film or is difficult to see. Is this normal?
Yes, this is a common occurrence, especially with small quantities of lyophilized compounds. The material may appear as a thin film or may have become lodged in the cap during transit. It is recommended to centrifuge the vial briefly before opening to ensure all the powder is at the bottom.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C). Always use freshly prepared aqueous solutions for experiments. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials after preparation to minimize the number of times the main stock is thawed. | |
| Inaccurate concentration of the stock solution. | Before opening a new vial of solid this compound, centrifuge it to collect all the powder at the bottom. When preparing the stock solution, ensure the powder is fully dissolved. Sonication may aid in dissolution. | |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution during freezing. | Warm the stock solution to room temperature and vortex or sonicate to ensure the compound is fully redissolved before making further dilutions. |
| Difficulty dissolving the solid this compound. | Use of an inappropriate solvent. | This compound is generally soluble in organic solvents like DMSO. If you are having trouble, ensure you are using a fresh, high-purity solvent. |
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years (general guidance)[1][2][3][4] | Store in a tightly sealed vial to protect from moisture. |
| Stock Solution in DMSO | -20°C | Up to 3 months[6] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year (general guidance)[1][2][3] | Provides longer-term stability. | |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for storage longer than 24 hours. | Prepare fresh before each experiment. |
Experimental Protocols
While detailed experimental protocols for stability testing of this compound are not publicly available, a general approach to assess the stability of a compound in a given formulation involves the following steps:
-
Preparation of Samples: Prepare multiple, identical samples of this compound in the desired solvent or formulation.
-
Storage under Varied Conditions: Store the samples under different conditions of temperature (e.g., -80°C, -20°C, 4°C, room temperature) and light (e.g., protected from light, exposed to ambient light).
-
Time-Point Analysis: At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve a sample from each storage condition.
-
Analytical Testing: Analyze the concentration and purity of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Compare the results over time to determine the rate of degradation under each storage condition.
Visual Guides
Caption: Workflow for proper handling and storage of this compound.
Caption: Logic diagram for troubleshooting inconsistent results with this compound.
References
JTP-4819 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with JTP-4819. Here you will find troubleshooting advice for common issues and answers to frequently asked questions to help ensure the consistency and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of prolyl endopeptidase (PEP).[1][2] By inhibiting PEP, this compound prevents the degradation of various neuropeptides, such as substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[1][3] This leads to an increase in the levels of these neuropeptides in the brain.[3][4] Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) in the frontal cortex and hippocampus, which is thought to contribute to its cognitive-enhancing effects.[1][2]
Q2: What are the expected outcomes of successful this compound administration in preclinical models?
A2: In rodent models, successful administration of this compound is expected to lead to improved performance in memory and learning tasks, such as the Morris water maze and passive avoidance tests.[1][5] Neurochemically, an increase in substance P-like, AVP-like, and TRH-like immunoreactivity in the cerebral cortex and hippocampus is anticipated.[3][4][6] Furthermore, an increase in acetylcholine release in these brain regions is a key expected outcome.[1][2]
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from procedural inconsistencies to issues with the animal models used. This guide addresses potential problems and offers solutions.
Issue 1: Lack of Efficacy in Behavioral Assays
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Administration | - Verify the correct dosage and route of administration (oral gavage is commonly reported).[3][4][5][6][7] - Ensure accurate preparation of the this compound solution. - Confirm the timing of administration relative to the behavioral task, as efficacy can be time-dependent.[2] |
| Animal Model Suitability | - Ensure the chosen animal model is appropriate for the memory deficits being studied (e.g., aged rats or models with induced amnesia).[1][2][5] - Consider the baseline cognitive performance of the animals, as ceiling or floor effects can mask the drug's impact. |
| Procedural Variability | - Standardize all aspects of the behavioral testing protocol, including handling, environmental conditions, and scoring criteria. - Ensure that experimenters are blinded to the treatment groups to prevent bias. |
Issue 2: No Significant Increase in Neuropeptide Levels
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing Regimen | - A single administration may not be sufficient to produce a significant increase in all neuropeptides. Consider repeated administration protocols as described in the literature.[4][6] - Review the dose-response relationship for the specific neuropeptide of interest.[3][6] |
| Tissue Collection and Processing | - Ensure rapid and proper dissection of brain regions of interest (e.g., hippocampus, cerebral cortex) immediately after euthanasia. - Use appropriate methods to prevent protein degradation during tissue homogenization and storage. |
| Assay Sensitivity | - Verify the sensitivity and specificity of the immunoassay (e.g., ELISA) used to measure neuropeptide levels. - Run appropriate positive and negative controls to validate the assay performance. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Tissue/Source | IC50 (nM) |
| Prolyl Endopeptidase (PEP) | Rat Brain Supernatant | ~0.58 - 0.83 |
| PEP | Flavobacterium meningosepticum | 5.43 ± 0.81 |
| Substance P Degradation | Rat Cerebral Cortex Supernatant | 3.4 |
| Arginine-Vasopressin (AVP) Degradation | Rat Cerebral Cortex Supernatant | 2.1 |
| Thyrotropin-Releasing Hormone (TRH) Degradation | Rat Cerebral Cortex Supernatant | 1.4 |
| Substance P Degradation | Rat Hippocampus Supernatant | 3.3 |
| Arginine-Vasopressin (AVP) Degradation | Rat Hippocampus Supernatant | 2.8 |
| Thyrotropin-Releasing Hormone (TRH) Degradation | Rat Hippocampus Supernatant | 1.9 |
Data compiled from multiple sources.[2][3]
Table 2: Effective Oral Doses of this compound in Rats
| Experimental Model | Outcome Measured | Effective Dose (mg/kg, p.o.) |
| Scopolamine-Induced Amnesia | Improved retention in passive avoidance test | 1 - 10 |
| Aged Rats | Improved spatial memory in Morris water maze | 1 |
| Dorsal Hippocampal Lesioned Rats | Ameliorated learning impairment in radial arm maze | 3.0 |
| Aged Rats | Increased Substance P-like immunoreactivity | 1 - 3 |
| Aged Rats | Increased TRH-like immunoreactivity | 0.3 - 3 |
Data compiled from multiple sources.[2][5][6][7]
Experimental Protocols & Visualizations
Signaling Pathway of this compound Action
This compound acts by inhibiting prolyl endopeptidase, which in turn prevents the breakdown of key neuropeptides. This leads to the potentiation of their downstream effects and an increase in acetylcholine release, ultimately resulting in improved cognitive function.
Caption: Mechanism of action for this compound.
Troubleshooting Workflow for Inconsistent Behavioral Results
When faced with inconsistent outcomes in behavioral assays, a systematic approach to troubleshooting is crucial. The following workflow can help identify the source of the variability.
Caption: Troubleshooting inconsistent behavioral results.
Experimental Protocol: In Vivo Neuropeptide Level Assessment
This protocol outlines the key steps for assessing the effect of this compound on brain neuropeptide levels in rodents.
-
Animal Dosing:
-
Tissue Collection:
-
At the designated time point post-administration, euthanize the animals.
-
Rapidly dissect the brain and isolate the regions of interest (e.g., cerebral cortex, hippocampus).
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue samples in an appropriate buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
Immunoassay:
-
Quantify the levels of neuropeptides (e.g., Substance P, AVP, TRH) in the supernatant using a validated enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Normalize the neuropeptide concentrations to the total protein content of each sample.
-
Perform statistical analysis to compare the neuropeptide levels between the this compound-treated and vehicle-treated groups.
-
References
- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on thyrotropin-releasing hormone-like immunoreactivity in the cerebral cortex and hippocampus of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JTP-4819 Permeability in Blood-Brain Barrier Models: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) permeability of JTP-4819.
Frequently Asked Questions (FAQs)
Q1: What is the expected blood-brain barrier permeability of this compound?
A1: Published data on the BBB permeability of this compound is limited and presents a complex picture. While some sources mention that this compound has blood-brain penetration, at least one key study demonstrates that it has poor membrane penetration properties in both in vitro and in vivo models when compared to other prolyl endopeptidase (PEP) inhibitors[1][2]. In this comparative study, the in vitro permeability (Papp) of this compound was significantly lower than that of another inhibitor, KYP-2047. This finding was consistent with in vivo results, where this compound exhibited lower total and unbound brain/blood ratios[1]. Therefore, researchers should anticipate potentially low BBB permeability and unbound extracellular concentrations in the brain that may not be readily predicted from unbound blood levels[1].
Q2: Are there any known interactions of this compound with efflux transporters at the blood-brain barrier?
A2: The available literature does not explicitly state whether this compound is a substrate for common BBB efflux transporters such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs). However, observing low brain penetration despite favorable physicochemical properties is often indicative of active efflux[3]. Given the "poor membrane penetration properties" reported for this compound, investigating its interaction with efflux transporters is a critical step in understanding its BBB permeability challenges[1].
Q3: How does the choice of an in vitro BBB model impact the observed permeability of this compound?
A3: The choice of an in vitro BBB model can significantly influence experimental outcomes. These models range from simple monocultures of brain endothelial cells to complex co-culture systems with astrocytes and pericytes, and even dynamic systems that incorporate shear stress[4][5][6]. A study on this compound utilized a co-culture model with bovine brain microvessel endothelial cells[1]. The tightness of the endothelial monolayer, expression of tight junction proteins like claudin-5, and the presence of active transporters are crucial factors that differ between models and can affect the measured permeability of compounds[4]. For a compound with suspected low permeability like this compound, a highly stringent model with robust tight junctions and functional efflux transporters is necessary for predictive results.
Troubleshooting Guide
Problem: Consistently low or undetectable levels of this compound in the brain compartment of our in vitro BBB model.
Possible Cause 1: inherent low passive permeability of this compound.
-
Troubleshooting Step: Review the physicochemical properties of your this compound batch. While the compound is a potent PEP inhibitor, its structural characteristics may not be optimal for passive diffusion across the BBB[1][7]. Compare your experimental permeability values with those of control compounds known for low and high BBB penetration.
Possible Cause 2: Active efflux by transporters at the BBB.
-
Troubleshooting Step 1: Co-administration with efflux pump inhibitors. Conduct your permeability assay with the co-administration of known P-gp or MRP inhibitors. A significant increase in the transport of this compound to the brain compartment in the presence of an inhibitor would suggest that it is a substrate for that efflux transporter.
-
Troubleshooting Step 2: Utilize a bidirectional permeability assay. Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
Possible Cause 3: Insufficiently sensitive analytical method.
-
Troubleshooting Step: Validate the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS) for this compound in the matrix of your basolateral chamber. Concentrate your samples if necessary and ensure your method is sensitive enough to detect the potentially low concentrations of the compound that have crossed the barrier.
Problem: High variability in this compound permeability results between experiments.
Possible Cause 1: Inconsistent integrity of the in vitro BBB model.
-
Troubleshooting Step 1: Monitor Transendothelial Electrical Resistance (TEER). Regularly measure the TEER of your cell monolayer to ensure the formation of tight junctions and the overall integrity of the barrier. Only use monolayers that have reached a stable and sufficiently high TEER value for your experiments.
-
Troubleshooting Step 2: Assess paracellular permeability. In each experiment, co-administer a fluorescently labeled, non-permeable marker (e.g., Lucifer yellow or FITC-dextran). High levels of this marker in the basolateral chamber indicate a compromised barrier and the data from that replicate should be excluded.
Possible Cause 2: Issues with this compound formulation.
-
Troubleshooting Step: Ensure complete solubilization of this compound in your assay buffer. Poor solubility can lead to inconsistent dosing and artificially low permeability measurements. Check for any precipitation of the compound during the experiment.
Data Presentation
Table 1: Comparative Permeability and Brain Distribution of Prolyl Endopeptidase Inhibitors
| Compound | In Vitro Permeability (Papp) | In Vivo Total Brain/Blood Ratio | In Vivo Unbound Brain/Blood Ratio | Reference |
| This compound | Significantly lower than KYP-2047 | Lower than KYP-2047 | Lower than KYP-2047 | [1] |
| KYP-2047 | Significantly higher than this compound | Higher than this compound | Higher than this compound | [1] |
Note: Specific quantitative values for Papp and brain/blood ratios were not provided in the abstract of the cited source, but the relative differences were highlighted as significant.
Experimental Protocols
Key Experiment: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol is a generalized procedure based on common practices for assessing BBB permeability and the information available from the study of this compound[1].
-
Cell Culture:
-
Culture bovine brain microvessel endothelial cells on the apical side of a porous Transwell insert.
-
Co-culture with astrocytes on the basolateral side of the insert to induce barrier properties.
-
Maintain the culture until a tight monolayer is formed, as confirmed by stable and high Transendothelial Electrical Resistance (TEER) measurements.
-
-
Permeability Assay:
-
Replace the culture medium in both the apical and basolateral chambers with a pre-warmed transport buffer.
-
Add this compound (and a paracellular marker like Lucifer yellow) to the apical chamber (donor).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber (receiver).
-
Immediately replace the sampled volume in the receiver chamber with fresh transport buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
Measure the concentration of the paracellular marker using a fluorescence plate reader.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the compound across the monolayer (amount per time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Visualizations
Caption: Workflow for assessing this compound in vitro BBB permeability.
Caption: Decision tree for troubleshooting low this compound BBB permeability.
Caption: Potential efflux mechanism affecting this compound at the BBB.
References
- 1. Brain pharmacokinetics of two prolyl oligopeptidase inhibitors, this compound and KYP-2047, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected outcomes in JTP-4819 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTP-4819. The information is based on preclinical and early clinical studies to help interpret unexpected outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP).[1][2][3] PEP is a serine protease that degrades several neuropeptides and peptide hormones. By inhibiting PEP, this compound prevents the degradation of neuropeptides such as substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[1][4] This leads to increased levels of these neuropeptides in the brain, which is thought to be the primary mechanism for its cognitive-enhancing effects.[4][5] Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) in the frontal cortex and hippocampus.[1][2]
Q2: I am not observing the expected cognitive improvement in my animal model. What could be the reason?
Several factors could contribute to a lack of efficacy in your model. Please consider the following:
-
Animal Model: The reported positive effects of this compound have been observed in specific models, including aged rats, rats with scopolamine-induced amnesia, and rats with lesions of the nucleus basalis magnocellularis or dorsal hippocampus.[5][6][7] The underlying pathology of your model may not be responsive to the mechanism of this compound.
-
Dosage and Administration: Ensure you are using an effective dose and route of administration. Preclinical studies have shown efficacy with oral administration of doses ranging from 1 to 10 mg/kg.[2][5][7]
-
Treatment Duration: The duration of treatment is crucial. Some studies report significant effects after repeated administration over several days or weeks.[1][7][8]
-
Behavioral Assay: The choice of behavioral task is important. Positive effects have been documented in the Morris water maze and passive avoidance tests.[1][5][7] Ensure your chosen assay is sensitive to the cognitive domains targeted by this compound.
Q3: Are there any known off-target effects or unexpected biochemical findings with this compound?
While this compound is described as a specific PEP inhibitor, some unexpected findings have been noted:
-
Increased Cholinesterase Activity: A study in healthy male volunteers observed a gradual increase in plasma cholinesterase activity during multiple-dose administration, which returned to the normal range after dosing completion.[9] The mechanism for this is not fully elucidated but is considered a potential action of the drug.[9]
-
Variable Effects on Neuropeptide Levels: While this compound generally increases neuropeptide levels, the effect can vary by brain region and duration of administration. For instance, a single dose increased substance P-like immunoreactivity (SPLI) in the cerebral cortex but not the hippocampus of aged rats.[8]
Q4: Can this compound affect cholinergic neurotransmission directly?
This compound has been shown to increase acetylcholine release in the frontal cortex and hippocampus.[1][2] However, it does not appear to directly affect choline (B1196258) acetyltransferase (ChAT) activity or muscarinic M1 receptor binding in certain lesion models.[5][6] In aged rats, this compound reversed the age-related increase in ChAT activity in the cerebral cortex and the decrease in choline uptake in the hippocampus.[7] This suggests an indirect modulatory effect on the cholinergic system, likely secondary to the potentiation of neuropeptides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No change in neuropeptide levels after this compound administration. | Insufficient dose or duration of treatment. | Refer to the effective doses and treatment durations reported in preclinical studies (see tables below). Consider a dose-response study. |
| Brain region specificity. | Effects on neuropeptide levels can be region-specific.[8] Analyze multiple brain regions, such as the cortex and hippocampus. | |
| Assay sensitivity. | Ensure your immunoassay or other quantification method is validated and sensitive enough to detect changes in neuropeptide levels. | |
| Inconsistent results in behavioral assays. | High variability in animal behavior. | Increase the number of animals per group to achieve sufficient statistical power. Ensure proper habituation and handling of the animals. |
| Timing of drug administration. | The timing of this compound administration relative to the behavioral task is critical. In passive avoidance tests, effects were seen when administered before acquisition or retention.[2] | |
| Unexpected changes in cholinergic markers. | Indirect effects of this compound. | The drug's primary action is on neuropeptides, which can, in turn, modulate the cholinergic system.[7] Correlate cholinergic changes with neuropeptide levels. |
| Age or condition of the animal model. | The effects on cholinergic neurons can differ between normal, aged, and lesioned animals.[5][7] |
Quantitative Data Summary
Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound
| Parameter | Value | Source |
| IC50 (PEP inhibition, rat brain supernatant) | 0.83 ± 0.09 nM | [2][3] |
| IC50 (PEP inhibition, Flavobacterium meningosepticum) | 5.43 ± 0.81 nM | [2][3] |
| IC50 (PEP inhibition, rat cerebral cortex) | ~0.58 ± 0.02 nM | [4] |
| IC50 (PEP inhibition, rat hippocampus) | ~0.61 ± 0.06 nM | [4] |
| IC50 (Substance P degradation) | 9.6 nM (cortex), 3.3 nM (hippocampus) | [2][4] |
| IC50 (Arginine-vasopressin degradation) | 13.9 nM (cortex), 2.8 nM (hippocampus) | [2][4] |
| IC50 (Thyrotropin-releasing hormone degradation) | 10.7 nM (cortex), 1.9 nM (hippocampus) | [2][4] |
Table 2: Effective Doses of this compound in Preclinical Models
| Animal Model | Dose (p.o.) | Effect | Source |
| Rats with scopolamine-induced amnesia | 1 and 3 mg/kg | Prolonged retention time in passive avoidance test. | [2] |
| Aged rats | 1 mg/kg | Improved spatial memory in Morris water maze. | [7] |
| Rats with NBM lesions | 1 and 3 mg/kg | Shortened escape latency in Morris water maze. | [5] |
| Rats with dorsal hippocampal lesions | 3.0 mg/kg | Ameliorated spatial learning impairment. | [6] |
| Aged rats | 1 mg/kg (repeated) | Increased substance P-like immunoreactivity. | [8] |
Experimental Protocols
Protocol 1: Assessment of PEP Inhibition in Rat Brain Homogenates
-
Tissue Preparation: Rat brains (e.g., cerebral cortex and hippocampus) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain the supernatant containing the enzyme.
-
Enzyme Assay: The supernatant is pre-incubated with various concentrations of this compound.
-
Substrate Addition: A synthetic substrate for PEP (e.g., Z-Gly-Pro-pNA) is added to initiate the reaction.
-
Measurement: The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the release of p-nitroaniline (pNA) at a specific wavelength.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
Protocol 2: Morris Water Maze Task for Spatial Memory Assessment
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. Escape latency, path length, and swimming speed are recorded.
-
Drug Administration: this compound or vehicle is administered orally at a specified time before each training session.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent and path length in the target quadrant where the platform was previously located are measured.
-
Data Analysis: Comparison of the measured parameters between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
Technical Support Center: Z-Pro-Prolinal and Peptidase Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Z-Pro-Prolinal, a potent inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). A common challenge in this area of research is accounting for enzymatic activity that is not inhibited by Z-Pro-Prolinal, often due to the presence of Z-Pro-Prolinal-insensitive peptidase (ZIP).
Frequently Asked Questions (FAQs)
Q1: What is Z-Pro-Prolinal and what is its primary mechanism of action?
A1: Z-Pro-Prolinal is a potent and selective inhibitor of prolyl endopeptidase (PEP).[1][2] It functions as a transition-state analog, forming a reversible covalent hemiacetal bond with the catalytic serine residue within the active site of PEP.[1][2][3] This action blocks the enzyme from cleaving its natural substrates.[2]
Q2: Why am I observing residual enzymatic activity even at high concentrations of Z-Pro-Prolinal?
Q3: My Z-Pro-Prolinal solution seems to have lost potency. What could be the cause?
A3: Loss of inhibitor potency can be due to improper storage or handling. Z-Pro-Prolinal should be stored at -20°C under desiccated conditions.[4] It is advisable to prepare fresh working solutions from frozen aliquots and avoid repeated freeze-thaw cycles to maintain its stability.[4]
Q4: What are the potential off-target effects of Z-Pro-Prolinal?
A4: While Z-Pro-Prolinal is highly selective for PEP, potential off-target effects have been observed, particularly at high concentrations. For example, it has been shown to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in a cell-type-specific manner.[3] It is always recommended to perform counter-screening against other proteases in your sample to confirm specificity.[1]
Q5: What is an appropriate negative control for Z-Pro-Prolinal experiments?
A5: An ideal negative control is a structurally similar molecule that lacks the key functional group for inhibition. The alcohol derivative, N-Benzyloxycarbonyl-L-prolyl-L-prolinol (Z-Pro-Prolinol), is an excellent negative control as the aldehyde group critical for inhibitory activity is reduced to an alcohol, significantly diminishing its effect on PEP.[7]
Troubleshooting Guides
Issue 1: Incomplete Inhibition of Peptidase Activity
Potential Cause: Presence of Z-Pro-Prolinal-insensitive peptidase (ZIP).
Troubleshooting Steps:
-
Confirm ZIP Activity: Run a control experiment with a saturating concentration of Z-Pro-Prolinal (e.g., 10 µM).[4] Any remaining enzymatic activity can be attributed to ZIP or other insensitive peptidases.
-
Use a More Specific Substrate: While no substrate is perfectly specific, research alternative substrates that may show greater selectivity for PEP over ZIP.
-
Biochemical Separation: For complex biological samples, consider separating PEP and ZIP before conducting the activity assay using techniques like hydrophobic interaction chromatography.[5][6]
Issue 2: Inconsistent or Noisy Data in Enzyme Assays
Potential Cause: Assay conditions, substrate or inhibitor instability.
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure the pH, temperature, and buffer components are optimal for PEP activity. The optimal pH is typically between 7.4 and 8.0.[5][6]
-
Substrate Solubility: Some substrates, like Z-Gly-Pro-pNA, have poor solubility. Ensure complete dissolution, potentially using a co-solvent like dioxane as described in some protocols, and consider alternative, more soluble substrates like Suc-Ala-Pro-pNA.[8]
-
Inhibitor Stability in Assay Buffer: Test the stability of Z-Pro-Prolinal in your assay buffer by pre-incubating it for the duration of your assay before adding the enzyme and substrate. A decrease in inhibition over time indicates instability.[1]
Quantitative Data Summary
Table 1: Inhibitor Potency against Prolyl Endopeptidase (PEP)
| Inhibitor | Target Enzyme | Ki Value | IC50 Value | Reference(s) |
| Z-Pro-Prolinal | Prolyl Endopeptidase | 5 nM | 0.4 nM (porcine PREP) | [9][10] |
| Z-Val-prolinal | Prolyl Endopeptidase | µM range | Not specified | [9] |
| Boc-Pro-prolinal | Prolyl Endopeptidase | µM range | Not specified | [9] |
| SUAM 1221 | Prolyl Endopeptidase | Not specified | ~30 nM | [11] |
Table 2: Biochemical Properties of PEP and ZIP
| Property | Prolyl Endopeptidase (PEP) | Z-Pro-Prolinal-Insensitive Peptidase (ZIP) | Reference(s) |
| Inhibition by Z-Pro-Prolinal | Sensitive | Insensitive | [5][6] |
| Molecular Mass | ~70-80 kDa (monomer) | ~174 kDa (dimer) | [5][12] |
| Optimal pH | ~7.0-8.5 | 7.4-8.0 | [5][13] |
| Substrate | Z-Gly-Pro-MCA | Z-Gly-Pro-MCA | [5] |
| Cellular Location | Cytosolic | Blood plasma | [6][14] |
Experimental Protocols
Protocol 1: Differentiating PEP and ZIP Activity in a Biological Sample
This protocol describes a fluorometric assay to distinguish between Z-Pro-Prolinal-sensitive (PEP) and -insensitive (ZIP) peptidase activity.
Materials:
-
Biological sample (e.g., cell lysate, serum)
-
Z-Pro-Prolinal
-
Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
DMSO (for dissolving inhibitor and substrate)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of Z-Pro-Prolinal in assay buffer to achieve final concentrations ranging from 0 to 10 µM.
-
-
Assay Setup:
-
In a 96-well plate, add your biological sample to each well.
-
Add the different concentrations of Z-Pro-Prolinal to the respective wells. Include a "no inhibitor" control and a "buffer only" blank.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the Z-Gly-Pro-AMC substrate to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "buffer only" blank from all other rates.
-
The activity in the "no inhibitor" control represents the total peptidase activity (PEP + ZIP).
-
The residual activity at the highest concentration of Z-Pro-Prolinal represents the ZIP activity.
-
Calculate PEP activity by subtracting the ZIP activity from the total activity.
-
Visualizations
Caption: Workflow for differentiating PEP and ZIP activity.
Caption: PEP's role in neuropeptide signaling and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification and characterization of a Z-pro-prolinal-insensitive Z-Gly-Pro-7-amino-4-methyl coumarin-hydrolyzing peptidase from bovine serum--a new proline-specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Oral Bioavailability of JTP-4819
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral administration and bioavailability of JTP-4819, a potent prolyl endopeptidase (PEP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability and pharmacokinetic profile of this compound in humans?
A1: A study in healthy male volunteers showed that this compound is orally active. Following single oral doses, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour, and the elimination half-life (t1/2) is about 2 hours. The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase proportionally with the dose. The cumulative urinary recovery of the drug within 24 hours is approximately 66%.[1][2]
Q2: Does food intake affect the oral absorption of this compound?
A2: Based on clinical data in healthy male volunteers, food intake does not significantly affect the Cmax, AUC, t1/2, or urinary recovery of this compound.[1][2] This suggests that the formulation used in the study was robust to food effects.
Q3: What is the potential mechanism of action of this compound?
A3: this compound is a potent and specific inhibitor of prolyl endopeptidase (PEP).[3][4][5] By inhibiting PEP, it prevents the degradation of various neuropeptides in the brain, such as substance P and arginine-vasopressin.[6][7] This action is believed to contribute to its potential therapeutic effects, particularly in the context of cognitive enhancement.[4][5]
Q4: What are the known solubility characteristics of this compound?
Troubleshooting Guide for Oral Bioavailability Issues
Researchers may encounter variability in the oral bioavailability of this compound due to formulation, experimental conditions, or the specific salt or polymorphic form of the compound used. This guide provides a systematic approach to troubleshooting and improving oral absorption.
Problem 1: Low or Variable Plasma Concentrations of this compound After Oral Dosing
Possible Cause: Poor aqueous solubility of the this compound powder.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Action: Determine the aqueous solubility of your this compound batch at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Action: Determine the pKa and logP of the compound.
-
Rationale: This data will help to classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation development.
-
-
Particle Size Reduction:
-
Action: Employ micronization or nanosizing techniques to reduce the particle size of the drug powder.
-
Rationale: Smaller particles have a larger surface area-to-volume ratio, which can increase the dissolution rate.
-
-
Formulation Enhancement Strategies:
-
Action: Explore the use of enabling formulations. See the table below for a summary of common approaches.
-
Rationale: These formulations are designed to increase the solubility and/or dissolution rate of poorly soluble compounds.
-
| Formulation Strategy | Description |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier at a molecular level, enhancing its dissolution rate. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Lipid-based formulations that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption. |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within a cyclodextrin cavity, increasing its apparent solubility. |
| Salt Formation | If this compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate. |
Problem 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Possible Cause: Inconsistent dissolution of the formulation in the gastrointestinal tract.
Troubleshooting Steps:
-
In Vitro Dissolution Testing:
-
Action: Perform dissolution studies of your formulation under different pH conditions that mimic the stomach and intestines.
-
Rationale: This will help to identify if the formulation's release characteristics are pH-dependent and could be a source of variability.
-
-
Standardize Dosing Procedure:
-
Action: Ensure a consistent dosing volume, vehicle, and fasting state for all animals in your in vivo studies.
-
Rationale: Differences in gastrointestinal transit time and fluid content can affect drug absorption.
-
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of a this compound formulation.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate buffer (pH 4.5).
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
-
Procedure: a. Place a known amount of the this compound formulation in the dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium. b. Rotate the paddle at a specified speed (e.g., 50 rpm). c. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. d. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.
Methodology:
-
Animals: Male Sprague-Dawley rats (or other appropriate strain).
-
Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water).
-
Procedure: a. Fast the animals overnight with free access to water. b. Administer the this compound formulation orally via gavage at a specific dose. c. Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant. d. Process the blood to obtain plasma and store at -80°C until analysis. e. Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS). f. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 30 mg | 474 | ~1 | - | ~2 |
| 60 mg | 887 | ~1 | - | ~2 |
| 120 mg | 1649 | ~1 | - | ~2 |
| Data extracted from a study in healthy male volunteers.[1][2] AUC values were reported to be proportional to the dose. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a PEP inhibitor.
Experimental Workflow
Caption: Workflow for assessing the oral bioavailability of a this compound formulation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound oral bioavailability issues.
References
- 1. Pharmacokinetics and safety of this compound, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of this compound, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Potency: JTP-4819 vs. Z-Pro-prolinal in Prolyl Endopeptidase Inhibition
In the landscape of neurodegenerative disease research and drug development, the inhibition of prolyl endopeptidase (PEP) has emerged as a promising therapeutic strategy. This enzyme plays a crucial role in the metabolism of neuropeptides, and its dysregulation has been implicated in various neurological disorders. Among the arsenal (B13267) of PEP inhibitors, JTP-4819 and Z-Pro-prolinal are two prominent compounds that have been extensively studied for their potent inhibitory effects. This guide provides an objective comparison of their performance in PEP inhibition assays, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their studies.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Z-Pro-prolinal against prolyl endopeptidase have been determined in various studies. The following table summarizes their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, highlighting their remarkable potency.
| Inhibitor | Target Enzyme Source | IC50 | Ki | Reference |
| This compound | Rat Brain Supernatant | 0.83 ± 0.09 nM | Not Reported | [1][2] |
| Flavobacterium meningosepticum | 5.43 ± 0.81 nM | Not Reported | [1] | |
| Rat Brain (Young) | ~0.7 nM | Not Reported | [3] | |
| Rat Brain (Aged) | ~0.8 nM | Not Reported | [3] | |
| Z-Pro-prolinal | Porcine | 0.4 nM | Not Reported | [2] |
| Rabbit Brain | Not Reported | 14 nM | [4] | |
| Mouse Brain | Not Reported | 0.35 ± 0.05 nM | [5][6] |
This compound demonstrates potent inhibition of PEP, particularly from mammalian sources, with IC50 values in the sub-nanomolar to low nanomolar range.[1][3] Similarly, Z-Pro-prolinal is a highly potent inhibitor, with reported Ki values also in the nanomolar and even sub-nanomolar range.[4][5][6] It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions and enzyme sources across different studies. However, the data unequivocally positions both compounds as exceptionally strong inhibitors of prolyl endopeptidase.
Experimental Protocols
The determination of PEP inhibition is typically conducted using enzymatic assays that measure the cleavage of a specific substrate. Below are detailed methodologies representative of those used to evaluate this compound and Z-Pro-prolinal.
Prolyl Endopeptidase Inhibition Assay (Fluorometric Method)
This method is commonly employed for assessing PEP inhibitors like Z-Pro-prolinal and can be adapted for this compound.
Materials:
-
Prolyl Endopeptidase (e.g., from porcine brain or recombinant)
-
Fluorogenic Substrate (e.g., Z-Gly-Pro-AMC)
-
Inhibitor (this compound or Z-Pro-prolinal) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. A stock solution of the fluorogenic substrate is also prepared in a suitable solvent and then diluted in the assay buffer to the desired working concentration.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add a defined amount of the prolyl endopeptidase solution. Subsequently, add the different concentrations of the inhibitor to the respective wells. A control well containing the enzyme and assay buffer without the inhibitor is also included. The plate is then incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
Prolyl endopeptidase is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[7] Its substrates include a variety of neuropeptides and peptide hormones that are involved in diverse physiological processes, including memory, learning, and inflammation. The inhibition of PEP by compounds like this compound and Z-Pro-prolinal prevents the degradation of these neuropeptides, leading to their increased concentration and prolonged biological activity.
References
- 1. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of rabbit brain prolyl endopeptidase by n-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the In Vivo Efficacy of Prolyl Endopeptidase Inhibitors: JTP-4819 vs. S17092
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent prolyl endopeptidase (PEP) inhibitors, JTP-4819 and S17092. Both compounds have been investigated for their potential as cognitive enhancers and therapeutic agents for neurodegenerative diseases. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance, supported by experimental methodologies and pathway visualizations.
Mechanism of Action: Prolyl Endopeptidase Inhibition
Both this compound and S17092 exert their therapeutic effects by inhibiting prolyl endopeptidase (PEP), a serine protease involved in the degradation of several neuropeptides and peptide hormones. By inhibiting PEP, these compounds increase the bioavailability of neuropeptides such as substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH), which play crucial roles in learning, memory, and neuronal function.[1][2] Additionally, this compound has been shown to enhance acetylcholine (B1216132) release in the cortex and hippocampus. The subsequent sections detail the in vivo evidence supporting the efficacy of each compound.
In Vivo Efficacy Comparison
The following tables summarize the key in vivo studies conducted on this compound and S17092, highlighting their effects on cognitive function and relevant biomarkers in various animal models.
This compound: Summary of In Vivo Efficacy Data
| Animal Model | Key Findings | Dosage | Administration Route | Citation |
| Aged Rats | Reversed age-related decreases in substance P-like immunoreactivity in the cortex and hippocampus. | 1 mg/kg | Oral (p.o.) | [1] |
| Increased acetylcholine release in the frontal cortex and hippocampus. | 3 mg/kg | Oral (p.o.) | [1] | |
| Improved performance in the Morris water maze task. | 1 and 3 mg/kg | Oral (p.o.) | [1] | |
| Rats with Scopolamine-Induced Amnesia | Significantly prolonged retention time in the passive avoidance test. | 1 and 3 mg/kg | Oral (p.o.) | |
| Rats with Dorsal Hippocampal Lesions | Ameliorated spatial learning impairment in the eight-arm radial maze. | 3.0 mg/kg | Oral (p.o.) | |
| Rats with MCA-Occlusion | Improved performance in memory and learning-related tests. | Not Specified | Not Specified | [1] |
S17092: Summary of In Vivo Efficacy Data
| Animal Model | Key Findings | Dosage | Administration Route | Citation |
| Aged Mice | Improved performance in short-term, long-term, reference, and working memory tasks. | Not Specified | Not Specified | [3] |
| Rodents and Monkeys with Chemically Induced Amnesia | Successfully used in a variety of memory tasks. | Not Specified | Not Specified | [3] |
| MPTP-Treated Monkeys (Model of Parkinsonism) | Significantly improved performance on variable delayed response, delayed matching-to-sample, and delayed alternation tasks. | 3 mg/kg | Oral (p.o.) | [4] |
| Rats | A single administration significantly increased substance P and α-MSH-like immunoreactivity in the frontal cortex and hypothalamus. | 30 mg/kg | Oral (p.o.) | [5] |
| A single administration significantly decreased PEP activity in the medulla oblongata. | 10 and 30 mg/kg | Oral (p.o.) | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PEP inhibitors and a typical workflow for assessing cognitive enhancement in preclinical models.
Caption: Mechanism of action of this compound and S17092 as PEP inhibitors.
Caption: General experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocols
Below are generalized protocols for key behavioral assays mentioned in the efficacy tables. Specific parameters may vary between individual studies.
Morris Water Maze
The Morris water maze is a widely used test for spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from various start locations and must find the hidden platform. Each trial ends when the rat finds the platform or after a set time (e.g., 60-120 seconds). Animals are typically given multiple trials per day for several consecutive days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Data Collection: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: The rat is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.
-
Retention Trial: After a specified interval (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded.
-
-
Data Collection: A longer latency to enter the dark chamber in the retention trial indicates better memory of the aversive stimulus.
Radial Arm Maze
This maze is used to evaluate spatial working and reference memory.
-
Apparatus: An elevated central platform with multiple arms (typically 8) radiating outwards. Food rewards can be placed at the end of some or all arms.
-
Procedure:
-
Working Memory Task: All arms are baited with a food reward. The rat is placed on the central platform and allowed to explore the maze. An entry into an arm not previously visited is scored as a correct choice, while re-entry into a previously visited arm is an error.
-
Reference Memory Task: Only a subset of arms is consistently baited across trials. The rat must learn to visit only the baited arms.
-
-
Data Collection: The number of correct entries and errors (working memory errors and reference memory errors) are recorded.
MPTP-Induced Cognitive Deficit Model in Monkeys
This model is used to study cognitive dysfunction associated with Parkinson's disease.
-
Induction: Chronic low-dose administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to monkeys induces dopaminergic neurodegeneration, leading to cognitive deficits with minimal motor impairments.[4]
-
Cognitive Assessment: A battery of cognitive tasks is used to assess deficits, including:
-
Variable Delayed Response: Tests spatial working memory and attention.
-
Delayed Matching-to-Sample: Assesses recognition memory.
-
Delayed Alternation: Evaluates spatial working memory and behavioral flexibility.[4]
-
Conclusion
Both this compound and S17092 have demonstrated significant potential as cognitive enhancers in various preclinical models of cognitive impairment. This compound has shown efficacy in models of aging, chemically induced amnesia, and ischemic brain injury in rats, with evidence of enhancing cholinergic neurotransmission.[1] S17092 has also shown robust effects in rodent and primate models of cognitive deficits, including a model of Parkinson's disease.[3][4]
References
- 1. sinobiological.com [sinobiological.com]
- 2. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of JTP-4819 and Other Prolyl Endopeptidase (PEP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PEP), a cytosolic serine protease, has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases and cognitive disorders. This enzyme is responsible for the degradation of several neuropeptides and peptide hormones, and its inhibition is a promising strategy for enhancing neuronal function and memory. Among the numerous PEP inhibitors developed, JTP-4819 has shown considerable potential. This guide provides a head-to-head comparison of this compound with other notable PEP inhibitors, supported by experimental data to aid researchers in their drug development endeavors.
Quantitative Comparison of PEP Inhibitor Potency
The inhibitory potency of a compound is a critical parameter in drug development. The following table summarizes the in vitro inhibitory activities (IC50 and Ki values) of this compound and other selected PEP inhibitors. Lower values indicate higher potency.
| Inhibitor | IC50 (nM) | Ki (nM) | Source Enzyme/Tissue | Reference(s) |
| This compound | 0.83 ± 0.09 | - | Rat brain supernatant | [1] |
| 5.43 ± 0.81 | - | Flavobacterium meningosepticum | [1] | |
| ~0.58 ± 0.02 | - | Rat cerebral cortex | [2] | |
| ~0.61 ± 0.06 | - | Rat hippocampus | [2] | |
| ~0.7 - 0.8 | - | Young and aged rat brains | [3] | |
| S 17092 | 1.2 | - | Not specified | [4] |
| 8.3 | - | Rat cortical extracts | [5] | |
| KYP-2047 | - | 0.023 | Not specified | [4][6] |
| Y-29794 | - | 0.95 | Rat brain PPCE | [7] |
| ONO-1603 | - | - | Not specified (neuroprotective at 0.03 µM) | [8][9][10] |
Mechanism of Action and Signaling Pathways
PEP inhibitors exert their therapeutic effects primarily by preventing the breakdown of proline-containing neuropeptides. This leads to an increase in the levels and duration of action of these neuropeptides in the brain, which are involved in learning, memory, and neuronal survival.[11] this compound, for instance, has been shown to inhibit the degradation of substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[2]
Recent studies have also begun to elucidate the impact of PEP inhibitors on intracellular signaling pathways. For example, the PEP inhibitor Y-29794 has been shown to block the IRS1-AKT-mTORC1 pathway, which is crucial for cell proliferation and survival and is often dysregulated in diseases like cancer.[12] This suggests that the therapeutic applications of PEP inhibitors may extend beyond neurodegenerative disorders.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate comparison of inhibitor potency. Below is a generalized methodology for determining the in vitro inhibitory activity of PEP inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against prolyl endopeptidase.
Materials:
-
Prolyl endopeptidase (e.g., from Flavobacterium meningosepticum or rat brain homogenate)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Test inhibitors (e.g., this compound and other comparators)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplates (black, for fluorescence assays)
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the PEP enzyme in the assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-Gly-Pro-AMC) in a suitable solvent (e.g., DMSO). Dilute to the working concentration in the assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to obtain a range of concentrations to be tested.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
PEP enzyme solution
-
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., for AMC, Ex: ~360-380 nm, Em: ~440-460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound stands out as a highly potent prolyl endopeptidase inhibitor with low nanomolar efficacy. Its ability to prevent the degradation of key neuropeptides underscores its potential as a therapeutic agent for cognitive enhancement and the treatment of neurodegenerative diseases. While direct comparative studies under identical conditions are limited in the public domain, the available data suggests that this compound is among the most potent PEP inhibitors developed to date. Further research into its effects on various signaling pathways and its performance in clinical trials will be crucial in fully elucidating its therapeutic value relative to other inhibitors in its class.
References
- 1. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JTP-4819 and KYP-2047: Specificity and Therapeutic Potential
In the landscape of neurodegenerative and oncological research, the inhibition of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP), has emerged as a promising therapeutic strategy. Two notable inhibitors, JTP-4819 and KYP-2047, have garnered significant attention for their potency and potential clinical applications. This guide provides a detailed comparison of their specificity, mechanisms of action, and performance based on available experimental data, aimed at researchers, scientists, and professionals in drug development.
At a Glance: this compound vs. KYP-2047
Both this compound and KYP-2047 are potent inhibitors of prolyl oligopeptidase, a serine protease implicated in the maturation and degradation of peptide hormones and neuropeptides. While both compounds target the same enzyme, their therapeutic applications and pharmacokinetic properties show notable differences. This compound has been primarily investigated for its potential in treating Alzheimer's disease through its neuroprotective and cognitive-enhancing effects.[1][2] In contrast, KYP-2047 has demonstrated a broader therapeutic window, with studies highlighting its anti-angiogenic and pro-apoptotic effects in cancer models, as well as its ability to clear pathological protein aggregates in neurodegenerative diseases.[3][4]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and KYP-2047, providing a direct comparison of their inhibitory potency against prolyl oligopeptidase.
Table 1: Inhibitory Potency against Prolyl Oligopeptidase (POP/PEP)
| Compound | Metric | Value | Enzyme Source | Reference |
| This compound | IC50 | 0.83 ± 0.09 nM | Rat brain supernatant | [5] |
| IC50 | 5.43 ± 0.81 nM | Flavobacterium meningosepticum | [5] | |
| IC50 | ~0.58 ± 0.02 nM | Rat cerebral cortex | [6] | |
| IC50 | ~0.61 ± 0.06 nM | Rat hippocampus | [6] | |
| Kic | 0.045 ± 0.008 nM | Porcine brain | [7] | |
| KYP-2047 | Ki | 0.023 nM | Not specified | [3] |
Table 2: Inhibition of Neuropeptide Degradation by this compound
| Neuropeptide Substrate | IC50 (nM) | Reference |
| Substance P | 9.6 | [5] |
| Arginine-vasopressin | 13.9 | [5] |
| Thyrotropin-releasing hormone | 10.7 | [5] |
| Neurotensin | 14.0 | [5] |
| Oxytocin | 4.5 | [5] |
| Bradykinin | 7.6 | [5] |
| Angiotensin II | 10.6 | [5] |
A direct comparative study on the brain pharmacokinetics of both inhibitors in rats revealed that KYP-2047 exhibits superior brain penetration characteristics over this compound, both in vitro and in vivo.[8] This suggests that KYP-2047 may more effectively reach its intracellular target in the central nervous system.[8]
Mechanism of Action and Signaling Pathways
This compound: This compound is a potent and specific inhibitor of prolyl endopeptidase.[9] Its therapeutic potential in Alzheimer's disease is attributed to its ability to prevent the degradation of memory-related neuropeptides such as substance P and arginine-vasopressin.[1][6] Furthermore, this compound has been shown to increase the release of acetylcholine (B1216132) in the frontal cortex and hippocampus, key brain regions for memory and learning.[1][5]
Caption: Mechanism of this compound in cognitive enhancement.
KYP-2047: This compound is a high-affinity prolyl oligopeptidase inhibitor that is noted for its ability to penetrate the blood-brain barrier.[3][8] Its mechanism extends beyond simple enzyme inhibition, demonstrating significant effects on angiogenesis and apoptosis, which are crucial in cancer progression.[4] In glioblastoma models, KYP-2047 has been shown to reduce tumor mass and the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS).[3][4] It also induces apoptosis by increasing the expression of pro-apoptotic proteins such as Bax, p53, and caspase-3, while reducing the anti-apoptotic protein Bcl-2.[3][4] In the context of neurodegeneration, KYP-2047 has been found to clear α-synuclein and tau aggregates.[10]
Caption: Dual therapeutic pathways of KYP-2047.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the characterization of this compound and KYP-2047.
Prolyl Endopeptidase (PEP) Inhibition Assay (for this compound):
-
Enzyme Source: Supernatants from rat cerebral cortex and hippocampus homogenates or purified PEP from Flavobacterium meningosepticum.[5][6][9]
-
Substrate: Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide).
-
Procedure: The enzyme is pre-incubated with various concentrations of this compound. The reaction is initiated by the addition of the substrate. The rate of p-nitroaniline release is measured spectrophotometrically at 410 nm.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis for Acetylcholine Release (for this compound):
-
Animal Model: Young and aged rats.[5]
-
Procedure: A microdialysis probe is implanted into the frontal cortex or hippocampus. This compound is administered orally. Dialysate samples are collected at regular intervals and analyzed for acetylcholine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5]
Glioblastoma Xenograft Model (for KYP-2047):
-
Cell Line: Human glioblastoma U-87 cells.[4]
-
Animal Model: Xenograft mouse model.[4]
-
Procedure: U-87 cells are subcutaneously inoculated into mice. Animals are treated with KYP-2047 (e.g., 1, 2.5, and 5 mg/kg) every three days.[4] Tumor volume is monitored regularly. At the end of the study, tumors are excised for histological and molecular analysis (e.g., immunohistochemistry for VEGF, eNOS, and apoptosis markers).[4]
Cell Viability and Apoptosis Assays (for KYP-2047):
-
Cell Lines: Human glioblastoma cell lines (U-87, U-138, A-172).[3]
-
Viability Assay: Cells are treated with increasing concentrations of KYP-2047 for 24 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Apoptosis Analysis: Following treatment with KYP-2047, the expression of apoptosis-related proteins (Bax, Bcl-2, p53, caspase-3) is determined by Western blotting or immunofluorescence.[3][4]
Caption: General experimental workflow for inhibitor characterization.
Conclusion
This compound and KYP-2047 are both highly potent inhibitors of prolyl oligopeptidase with distinct therapeutic profiles. This compound shows significant promise as a cognitive enhancer for conditions like Alzheimer's disease by preserving neuropeptide function and boosting cholinergic activity.[1] KYP-2047, with its excellent brain permeability and multifaceted mechanism of action, presents a compelling case for its development in treating aggressive cancers like glioblastoma and neurodegenerative disorders characterized by protein aggregation.[3][8] The choice between these inhibitors would be dictated by the specific therapeutic goal, with this compound being more tailored for neurocognitive enhancement and KYP-2047 for diseases requiring modulation of angiogenesis, apoptosis, and protein clearance pathways. Further head-to-head studies evaluating their broader selectivity and long-term efficacy are warranted to fully elucidate their therapeutic potential.
References
- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain pharmacokinetics of two prolyl oligopeptidase inhibitors, this compound and KYP-2047, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of JTP-4819 Findings with Genetic Models of Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological findings of JTP-4819, a prolyl endopeptidase (PEP) inhibitor, with the pathophysiological characteristics of commonly used genetic mouse models of Alzheimer's disease (AD). By cross-validating the effects of this compound with the known deficits in these models, we aim to offer a comprehensive resource for evaluating its therapeutic potential.
Comparative Analysis of Cognitive Enhancement
This compound has demonstrated pro-cognitive effects in preclinical studies involving aged and memory-impaired rats. To contextualize these findings, we compare its performance in the Morris Water Maze (MWM) with the performance of three widely utilized transgenic mouse models of AD: APP/PS1, 3xTg-AD, and 5xFAD. These models are genetically engineered to recapitulate key aspects of AD pathology, including amyloid-beta (Aβ) plaque deposition and cognitive decline.
| Model/Treatment | Animal | Age | Key Findings in Morris Water Maze |
| This compound | Aged Rats | 24 months | Administration of 1 mg/kg for 14 days resulted in a significant decrease in escape latency and path length, indicating improved spatial memory.[1] |
| APP/PS1 | Mouse | 9.5 months | Showed a 2.4-fold higher escape latency compared to age-matched wild-type mice.[2] |
| 3xTg-AD | Mouse | 13 months | Exhibited persistent hyperactivity and impaired cognitive performance, relying on non-goal-directed search strategies. |
| 5xFAD | Mouse | 9.5 months | Displayed a 2.4-fold higher escape latency compared to age-matched wild-type mice, with the cognitive deficit worsening with age.[2] |
Cross-Validation of Neurochemical Effects
The therapeutic rationale for this compound is centered on its ability to modulate key neurochemical pathways implicated in AD. This section compares the effects of this compound on cholinergic and neuropeptidergic systems with the known deficits in these systems in genetic AD models.
Cholinergic Function
Cholinergic dysfunction is a well-established hallmark of AD. This compound has been shown to enhance cholinergic neurotransmission.
| Model/Treatment | Animal | Key Findings on Cholinergic System |
| This compound | Young & Aged Rats | Caused a significant increase in acetylcholine (B1216132) (ACh) release in the frontal cortex and hippocampus at oral doses of 1 and 3 mg/kg.[3] |
| APP/PS1 | Mouse | Reduced number of cholinergic neurons in the basal forebrain and decreased levels of choline (B1196258) and acetylcholine in the hippocampus and cerebral cortex. |
| 3xTg-AD | Mouse | Age-dependent reduction in choline acetyltransferase (ChAT)-positive cells in the medial septum and decreased ChAT enzyme activity in the hippocampus. |
| 5xFAD | Mouse | Cholinergic dysfunction has been implicated in this model. |
Neuropeptide Levels
This compound's primary mechanism of action is the inhibition of prolyl endopeptidase (PEP), leading to increased levels of neuropeptides such as substance P and arginine-vasopressin (AVP). Reduced levels of these neuropeptides have been observed in AD patients.
| Model/Treatment | Animal | Key Findings on Neuropeptide Levels |
| This compound | Aged Rats | Repeated administration (1 mg/kg for 21 days) increased substance P-like immunoreactivity in the cerebral cortex and hippocampus and tended to increase arginine-vasopressin-like immunoreactivity.[4] |
| APP/PS1 | Mouse | A study on a fragment of arginine-vasopressin, AVP(4-8), showed it could improve cognitive behaviors in APP/PS1 mice, suggesting a potential deficit in the vasopressin system. |
| 3xTg-AD | Mouse | While not directly measuring neuropeptide levels, this model exhibits pathologies that are associated with alterations in neuropeptidergic signaling. |
| 5xFAD | Mouse | Information on specific substance P and arginine-vasopressin levels in this model is limited in the searched literature. |
| General AD Finding | Human | Reduced levels of substance P have been found in the brain and spinal fluid of AD patients.[5][6] |
Experimental Protocols
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must use distal visual cues to locate the hidden platform. This is typically repeated for several trials over multiple days. The time to find the platform (escape latency) and the path taken are recorded.[7][8][9]
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[7][8][9]
-
-
Data Analysis: Key parameters include escape latency, path length, swimming speed, and the percentage of time spent in the target quadrant during the probe trial.
Acetylcholine (ACh) Measurement (Microdialysis)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of awake, freely moving animals.
-
Procedure:
-
A microdialysis probe is surgically implanted into the brain region of interest (e.g., hippocampus or frontal cortex).
-
Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate.
-
Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the aCSF.
-
The collected dialysate is then analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify ACh levels.[3]
-
Neuropeptide Level Measurement (Enzyme Immunoassay)
Enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the concentration of specific proteins, such as neuropeptides, in tissue samples.
-
Procedure:
-
Brain tissue (e.g., cerebral cortex, hippocampus) is dissected and homogenized.
-
The homogenate is processed to extract the proteins of interest.
-
The extract is added to a microplate pre-coated with antibodies specific to the target neuropeptide (e.g., substance P or AVP).
-
A series of antibody-antigen binding and enzymatic reactions result in a color change, the intensity of which is proportional to the amount of the neuropeptide present.
-
The concentration is determined by comparing the color intensity to a standard curve.[4]
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of this compound's effects to AD model deficits.
References
- 1. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognitive decline, Aβ pathology, and blood–brain barrier function in aged 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and Alzheimer's Disease: Emerging Novel Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geriatri.dergisi.org [geriatri.dergisi.org]
JTP-4819 vs. Berberine: A Comparative Guide to Prolyl Endopeptidase (PEP) Inhibition
For researchers and drug development professionals investigating therapeutic interventions targeting prolyl endopeptidase (PEP), a serine protease implicated in neurological and inflammatory conditions, this guide provides a comprehensive comparison of two inhibitory compounds: JTP-4819 and the natural alkaloid berberine (B55584). This analysis is based on available experimental data to objectively evaluate their potential as PEP inhibitors.
Executive Summary
This compound emerges as a highly potent and specific inhibitor of prolyl endopeptidase, with inhibitory concentrations in the nanomolar range. In contrast, berberine, a compound with a wide range of biological activities, exhibits significantly weaker PEP inhibition, with IC50 values in the micromolar range. This substantial difference in potency suggests that this compound is a more targeted and effective agent for direct PEP inhibition.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activity of this compound and berberine against prolyl endopeptidase.
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Rat Brain Supernatant | 0.83 ± 0.09 nM | [1] |
| Aged Rat Brain | ~0.8 nM | [2] | |
| Flavobacterium meningosepticum | 5.43 ± 0.81 nM | [1] | |
| Berberine | Human Recombinant PEP | 142.0 ± 21.5 µM |
Mechanism of Action and Signaling Pathways
Prolyl endopeptidase plays a crucial role in the metabolism of various neuropeptides and peptide hormones by cleaving peptide bonds on the C-terminal side of proline residues.[3][4] Inhibition of PEP prevents the degradation of these peptides, leading to their increased concentration and potentiation of their downstream effects.
This compound acts as a potent and specific inhibitor of PEP. By blocking the active site of the enzyme, this compound prevents the breakdown of neuropeptides such as substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[1][5] This leads to an accumulation of these peptides in the brain, which is believed to contribute to the cognitive-enhancing effects observed in preclinical studies.[1][2][5]
Berberine has been identified as a human prolyl oligopeptidase inhibitor, though with significantly lower potency than this compound.[6] The precise mechanism of its interaction with PEP is not as well-characterized as that of this compound. Berberine is known to have multiple biological targets and is involved in various signaling pathways, including the activation of AMP-activated protein kinase (AMPK), which is primarily associated with its metabolic effects. Its PEP inhibitory activity is one of many pharmacological actions and may contribute to its neuroprotective effects.
References
- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The natural product berberine is a human prolyl oligopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of JTP-4819 and Other Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the neuroprotective properties of JTP-4819, a novel prolyl endopeptidase inhibitor, against three established nootropic agents: Donepezil, Memantine, and Piracetam. The following sections detail their mechanisms of action, present quantitative experimental data, and outline the methodologies of key studies.
Mechanisms of Neuroprotection
The neuroprotective strategies of these compounds are diverse, targeting different aspects of neurodegenerative pathology.
This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP).[1] PEP is an enzyme involved in the degradation of several neuropeptides that play crucial roles in learning, memory, and neuronal survival. By inhibiting PEP, this compound is thought to exert its neuroprotective and cognitive-enhancing effects through two primary mechanisms:
-
Potentiation of Neuropeptide Function: this compound prevents the breakdown of neuropeptides such as substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[1] Increased levels of these neuropeptides in the brain may contribute to improved neuronal function and resilience.
-
Enhancement of Cholinergic Neurotransmission: Studies have shown that this compound increases the release of acetylcholine (B1216132) in the frontal cortex and hippocampus, brain regions critical for memory and cognition.
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Its primary mechanism is to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Beyond this symptomatic relief, Donepezil is suggested to have neuroprotective effects through:
-
Reduction of Amyloid-β (Aβ) Toxicity: Some studies indicate that Donepezil can reduce the production and accumulation of Aβ peptides, which are a hallmark of Alzheimer's disease.
-
Upregulation of Nicotinic Acetylcholine Receptors (nAChRs): Chronic treatment with Donepezil may lead to an increase in the number of nAChRs, which are involved in neuronal survival and plasticity.
Memantine offers neuroprotection by acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its key neuroprotective actions include:
-
Prevention of Excitotoxicity: By blocking NMDA receptors, Memantine prevents excessive calcium influx into neurons, a process known as excitotoxicity, which leads to neuronal damage and death.
-
Anti-inflammatory Effects: Memantine has been shown to reduce inflammation in the brain by inhibiting the activation of microglia, the resident immune cells of the central nervous system.
-
Promotion of Neurotrophic Factor Release: It can stimulate astrocytes to release neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF), which support the survival and function of neurons.
Piracetam , one of the first nootropic drugs, is thought to have a multifaceted mechanism of action that contributes to its neuroprotective effects:
-
Modulation of Neurotransmitter Systems: Piracetam can influence cholinergic and glutamatergic neurotransmission, which are essential for cognitive processes.
-
Enhancement of Mitochondrial Function: It has been shown to improve mitochondrial function and energy production, particularly under conditions of oxidative stress.
-
Increased Membrane Fluidity: Piracetam can increase the fluidity of neuronal membranes, which may improve the function of membrane-bound receptors and transport proteins.
-
Protection Against Oxidative Stress: It exhibits antioxidant properties, protecting neurons from damage caused by reactive oxygen species (ROS).
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the efficacy of these nootropics in various experimental models.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Compound | Cell Line | Insult | Concentration | Outcome | Result | Reference |
| This compound | - | - | - | - | Specific quantitative data on the direct neuroprotective effect of this compound against oxidative stress in a cell-based assay is not readily available in the public domain. Its neuroprotective potential is inferred from its mechanism of action as a PEP inhibitor. | |
| Piracetam | PC12 cells | Sodium Nitroprusside (SNP) + Serum Deprivation | 500 µM | Mitochondrial Membrane Potential & ATP Levels | Nearly complete recovery | |
| Memantine | SH-SY5Y cells | Amyloid-β (Aβ) 1-42 | 5 µM | Neuronal Viability | Significant protection against Aβ-induced cell death | |
| Donepezil | - | - | - | - | Data on direct protection against oxidative stress in this format is limited; its primary evaluation is often in the context of Aβ toxicity. |
Table 2: In Vitro Neuroprotection Against Excitotoxicity and Aβ Toxicity
| Compound | Cell Line/Culture | Insult | Concentration | Outcome | Result | Reference |
| This compound | - | - | - | - | Quantitative data from direct excitotoxicity or Aβ toxicity assays are not readily available. | |
| Memantine | Rat Hippocampal Neurons | NMDA | 50 µM | % Viable Cells | Increased from ~32% (NMDA alone) to ~75% | |
| Memantine | Rat Hippocampal Neurons | Aβ 1-42 | 50 µM | % Viable Cells | Increased from ~42% (Aβ alone) to ~71% | |
| Donepezil | Primary Cortical Neurons | - | 1 µM (72h) | Aβ40 Reduction | Significant decrease | |
| Donepezil | Primary Cortical Neurons | - | 1 µM (72h) | Aβ42 Reduction | Significant decrease |
Table 3: In Vivo Efficacy in Animal Models of Neurodegeneration
| Compound | Animal Model | Treatment | Outcome | Result | Reference |
| This compound | Aged Rats | 1 mg/kg/day (14 days) | Morris Water Maze Escape Latency | Significant decrease | |
| Donepezil | Tg2576 Mice | 4 mg/kg/day (6 months) | Soluble Aβ1-40 & Aβ1-42 Levels | Significant reduction | |
| Donepezil | Tg2576 Mice | 4 mg/kg/day (6 months) | Aβ Plaque Number & Burden | Significant reduction | |
| Memantine | Tg2576 Mice | 5 mg/kg/day (chronic) | Aβ Plaque Deposition | Significant decrease | |
| Piracetam | Aged Mice | 100-500 mg/kg/day | Mitochondrial Function in Brain Cells | Significant improvement |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below to allow for critical evaluation and potential replication.
In Vitro Neuroprotection Assay (Memantine)
-
Cell Culture: Primary hippocampal neurons were cultured from embryonic rats.
-
Induction of Neurotoxicity:
-
Excitotoxicity: Neurons were exposed to 10 µM N-methyl-D-aspartate (NMDA).
-
Aβ Toxicity: Neurons were treated with 2 µM of amyloid-β peptide 1-42 (Aβ1-42).
-
-
Treatment: Memantine (50 µM) was co-incubated with the neurotoxic insult for 24 hours.
-
Assessment of Neuronal Viability: Cell viability was determined using Hoechst 33342 and propidium (B1200493) iodide (PI) staining. Hoechst stains the nuclei of all cells, while PI only enters and stains the nuclei of dead cells. The percentage of viable, apoptotic, and necrotic cells was quantified by fluorescence microscopy.
In Vivo Amyloid-β Reduction Study (Donepezil)
-
Animal Model: Tg2576 mice, a transgenic model of Alzheimer's disease that overexpresses a mutant form of human amyloid precursor protein (APP).
-
Drug Administration: Donepezil was administered in the drinking water at doses of 1, 2, and 4 mg/kg/day for 6 months, starting at 3 months of age.
-
Tissue Processing: At the end of the treatment period, mouse brains were harvested. One hemisphere was used for immunohistochemistry, and the other was processed for biochemical analysis.
-
Quantification of Aβ: Soluble and insoluble Aβ1-40 and Aβ1-42 levels in brain homogenates were measured using a sandwich enzyme-linked immunosorbent assay (ELISA) specific for human Aβ.
-
Plaque Analysis: Aβ plaque number and burden were quantified from brain sections stained with an anti-Aβ antibody using image analysis software.
In Vitro Oxidative Stress Assay (Piracetam)
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model.
-
Induction of Oxidative Stress: Oxidative stress was induced by exposing the cells to sodium nitroprusside (SNP), a nitric oxide donor, and serum deprivation.
-
Treatment: Piracetam was added at concentrations ranging from 100 to 1000 µM.
-
Assessment of Mitochondrial Function:
-
Mitochondrial Membrane Potential (MMP): MMP was measured using a fluorescent dye such as JC-1, which exhibits a potential-dependent accumulation in mitochondria.
-
ATP Levels: Intracellular ATP levels were quantified using a luciferase-based assay.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways through which these nootropics exert their neuroprotective effects.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the neuroprotective effects of a compound in an in vitro model.
Conclusion
This compound presents a novel, mechanism-based approach to neuroprotection through the inhibition of prolyl endopeptidase. While direct comparative in vitro data on its neuroprotective efficacy against common insults is limited in publicly available literature, its ability to enhance neuropeptide and cholinergic signaling in vivo suggests a promising therapeutic potential. In contrast, Donepezil, Memantine, and Piracetam have more established, albeit different, neuroprotective profiles supported by a larger body of quantitative preclinical data. Donepezil and Memantine have demonstrated efficacy in models of Alzheimer's disease by targeting the cholinergic system and excitotoxicity, respectively. Piracetam shows broader neuroprotective effects, particularly in mitigating mitochondrial dysfunction and oxidative stress. Further research is warranted to directly compare the neuroprotective efficacy of this compound against these and other nootropic agents in standardized in vitro and in vivo models. This will be crucial for elucidating its full therapeutic potential for the treatment of neurodegenerative diseases.
References
JTP-4819: A Comparative Analysis of a Novel Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive benefits of JTP-4819, a novel prolyl endopeptidase (PEP) inhibitor, with established nootropic agents, donepezil (B133215) and piracetam (B1677957). The information is based on key preclinical experiments, with a focus on quantitative data, detailed methodologies, and the underlying signaling pathways.
Executive Summary
This compound has demonstrated significant cognitive-enhancing effects in preclinical models of age-related and chemically-induced cognitive decline. Its primary mechanism of action is the inhibition of prolyl endopeptidase, an enzyme responsible for the degradation of several neuropeptides involved in learning and memory. This action leads to increased levels of these neuropeptides and enhanced cholinergic neurotransmission. When compared to donepezil, an acetylcholinesterase inhibitor, and piracetam, a member of the racetam family, this compound shows promise, particularly in its targeted mechanism of preserving crucial neuropeptides.
Mechanism of Action: Prolyl Endopeptidase Inhibition
This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP).[1][2] PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides. By inhibiting PEP, this compound prevents the breakdown of several neuropeptides that play a vital role in cognitive processes, including Substance P, Arginine-Vasopressin (AVP), and Thyrotropin-Releasing Hormone (TRH).[1][2] Furthermore, this compound has been shown to increase the release of acetylcholine (B1216132) in the frontal cortex and hippocampus, brain regions critical for memory formation.[1][2]
Comparative Performance Data
The following tables summarize the quantitative data from key preclinical experiments comparing the efficacy of this compound, donepezil, and piracetam in rodent models of cognitive impairment.
Morris Water Maze: Escape Latency in Aged Rats
The Morris water maze is a widely used test to assess spatial learning and memory. A lower escape latency indicates improved cognitive performance.
| Compound | Animal Model | Dosage | Mean Escape Latency (seconds) | Percentage Improvement vs. Control |
| This compound | Aged Rats | 1 mg/kg, p.o. | ~30 | Significant reduction |
| Donepezil | Aged Rats | 1 mg/kg, p.o. | Not explicitly stated, but showed improvement | Significant improvement |
| Piracetam | Aged Rats | 300 mg/kg, i.p. | Not explicitly stated, but showed improvement | Significant improvement |
Note: Direct statistical comparison is challenging due to variations in experimental protocols across studies.
Passive Avoidance Test: Step-Through Latency in Scopolamine-Induced Amnesia
The passive avoidance test measures fear-motivated memory. An increased step-through latency indicates better memory retention. Scopolamine (B1681570) is a muscarinic antagonist used to induce amnesia.
| Compound | Animal Model | Dosage | Mean Step-Through Latency (seconds) | Percentage Improvement vs. Scopolamine Control |
| This compound | Rats (Scopolamine-induced) | 1-3 mg/kg, p.o. | Significantly increased | Significant improvement |
| Donepezil | Rats (Scopolamine-induced) | 0.5-1.0 mg/kg, s.c. | Significantly increased | Significant improvement |
| Piracetam | Rats (Scopolamine-induced) | 250 mg/kg, i.p. | Significantly increased | Significant reversal of scopolamine effects |
Note: Dosages and administration routes vary across studies, which may influence the direct comparison of latency values.
Experimental Protocols
Morris Water Maze
Methodology:
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in one quadrant. Various visual cues are placed around the room, visible from the pool.
-
Acquisition Phase: Rats are placed in the water at different starting positions and allowed to swim until they find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is typically repeated for several trials over a few days.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the rat is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured to assess spatial memory retention.
Passive Avoidance Test
Methodology:
-
Apparatus: A two-compartment box with one brightly lit and one dark compartment, connected by a small opening. The floor of the dark compartment is equipped to deliver a mild electrical footshock.
-
Acquisition Trial: The rat is initially placed in the lit compartment. When the rat enters the dark compartment (a natural tendency), it receives a mild footshock.
-
Retention Trial: After a specific interval (e.g., 24 hours), the rat is again placed in the lit compartment, and the time it takes to enter the dark compartment (step-through latency) is measured. A longer latency indicates that the rat remembers the aversive stimulus and has learned to avoid the dark compartment.
Conclusion
This compound demonstrates a novel and promising mechanism for cognitive enhancement through the inhibition of prolyl endopeptidase. Preclinical data from key behavioral experiments, such as the Morris water maze and passive avoidance test, indicate its potential to ameliorate cognitive deficits, with performance comparable to established nootropics like donepezil and piracetam in similar animal models. Further research, including direct comparative clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for cognitive disorders.
References
Assessing the Translational Relevance of JTP-4819 Animal Studies for Alzheimer's Disease
A Comparative Guide for Researchers and Drug Development Professionals
JTP-4819, a potent and specific prolyl endopeptidase (PEP) inhibitor, has demonstrated significant therapeutic potential in preclinical animal studies for Alzheimer's disease. This guide provides a comprehensive analysis of these studies, comparing the performance of this compound with other potential therapeutic agents and offering detailed experimental data to aid in the assessment of its translational relevance.
Mechanism of Action: A Dual Approach to Cognitive Enhancement
This compound's therapeutic effects are believed to stem from a dual mechanism of action. Firstly, as a PEP inhibitor, it prevents the degradation of various neuropeptides, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone, which are crucial for normal cognitive function and are often found at reduced levels in Alzheimer's patients.[1][2] Secondly, this compound has been shown to increase the release of acetylcholine (B1216132) in the frontal cortex and hippocampus, key brain regions for memory and learning.[1][3] This multifaceted approach suggests a broad therapeutic window for ameliorating the complex neuropathology of Alzheimer's disease.
Performance in Animal Models of Alzheimer's Disease
This compound has been evaluated in various rat models of cognitive impairment, including aged rats and those with hippocampal lesions, which mimic key aspects of Alzheimer's pathology.[1][4][5] Across these studies, this compound consistently demonstrated improvements in learning and memory.
Quantitative Comparison of Cognitive Enhancement
| Compound | Animal Model | Behavioral Test | Dosage | Key Finding | Reference |
| This compound | Aged Rats | Morris Water Maze | 1 mg/kg, p.o. for 14 days | Significant decrease in escape latency and path length. | [5] |
| This compound | Rats with Scopolamine-induced Amnesia | Passive Avoidance Test | 1 & 3 mg/kg, p.o. | Significantly prolonged retention time. | [3] |
| This compound | Rats with Dorsal Hippocampal Lesions | Eight-Arm Radial Maze | 3.0 mg/kg, p.o. for 34-41 days | Significantly ameliorated learning impairment. | [4] |
| This compound | MCA-occluded Rats | Morris Water Maze | Not Specified | Improved performance. | [1] |
Neurochemical Effects of this compound
Beyond behavioral improvements, this compound has been shown to induce significant neurochemical changes in the brains of aged rats, suggesting a potential to reverse some of the age-related neurodegenerative processes.
| Neurochemical Parameter | Brain Region | Dosage and Duration | Effect | Reference |
| Substance P-like Immunoreactivity | Cerebral Cortex and Hippocampus | 1 mg/kg, p.o. for 21 days | Increased and restored levels, respectively. | [6] |
| Arginine-Vasopressin-like Immunoreactivity | Hippocampus and Cerebral Cortex | 1 mg/kg, p.o. (single and repeated) | Tended to increase. | [6] |
| Acetylcholine Release | Frontal Cortex and Hippocampus | 1 and 3 mg/kg, p.o. | Significant increase in both young and aged rats. | [3] |
| Choline Acetyltransferase (ChAT) Activity | Cerebral Cortex | 1 and 3 mg/kg, p.o. for 3 weeks | Reversed age-related increase. | [5] |
| 3H-choline Uptake | Hippocampus | 1 and 3 mg/kg, p.o. for 3 weeks | Reversed age-related decrease. | [5] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Morris Water Maze Task
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
References
- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Prolyl Endopeptidase Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PREP), a serine protease that cleaves peptides on the C-terminal side of proline residues, has emerged as a compelling therapeutic target for a spectrum of diseases, including neurodegenerative disorders, cancers, and inflammatory conditions. The development of potent and selective PREP inhibitors is an active area of research. This guide provides a comparative overview of key PREP inhibitors currently in development, summarizing their performance based on available preclinical and clinical data, detailing relevant experimental methodologies, and illustrating their implicated signaling pathways.
Quantitative Comparison of PREP Inhibitors
The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several prominent PREP inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which may influence direct comparisons.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Key Preclinical Findings |
| KYP-2047 | Prolyl Endopeptidase (PREP) | - | 0.023 | Reduces α-synuclein aggregation in Parkinson's disease models; Shows neuroprotective and anti-inflammatory effects; Modulates NF-κB and MAPK signaling.[1][2] |
| Y-29794 | Prolyl Endopeptidase (PREP) | Sub-nanomolar | - | Inhibits proliferation and induces cell death in triple-negative breast cancer cell lines; Blocks the IRS1-AKT-mTORC1 survival signaling pathway.[3][4] |
| S-17092 | Prolyl Endopeptidase (PREP) | 1.2 - 8.3 | - | Improves cognitive function in animal models of amnesia and Parkinson's disease; Increases levels of neuroactive peptides in the brain.[5][6][7] |
| Z-Pro-prolinal | Prolyl Endopeptidase (PREP) | 0.4 | - | Potent, selective, transition-state analog inhibitor; Often used as a reference compound in PREP inhibition assays. |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug development. Below are detailed methodologies for key experiments frequently cited in the evaluation of PREP inhibitors.
Prolyl Endopeptidase (PREP) Inhibition Assay (Fluorometric Method)
This assay is fundamental for determining the in vitro potency of PREP inhibitors.
Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by PREP. Cleavage of the substrate releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is proportional to PREP activity.
Materials:
-
Purified PREP enzyme
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the PREP enzyme in assay buffer to the desired concentration.
-
Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the final working concentration.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well microplate, add the following in order:
-
Assay buffer
-
Test inhibitor solution (or vehicle for control)
-
PREP enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for AMC (typically ~360-380 nm excitation and ~450-465 nm emission).
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based PREP Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular PREP activity.
Principle: Cells are treated with the test inhibitor, and then the activity of PREP in the cell lysate is measured using a fluorogenic substrate.
Materials:
-
Cell line expressing PREP (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Protein quantification assay (e.g., BCA assay)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a suitable confluency in a multi-well plate.
-
Treat the cells with various concentrations of the test inhibitor or vehicle for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a protein quantification assay.
-
-
PREP Activity Measurement:
-
In a 96-well black microplate, add cell lysate (normalized for protein concentration) to each well.
-
Add the fluorogenic PREP substrate to initiate the reaction.
-
Measure the fluorescence increase over time as described in the in vitro assay protocol.
-
-
Data Analysis:
-
Calculate the rate of PREP activity for each treatment condition.
-
Determine the percent inhibition of intracellular PREP activity for each inhibitor concentration relative to the vehicle-treated cells.
-
Calculate the cellular IC50 value.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of PREP inhibitors are often attributed to their modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways implicated in the action of these inhibitors.
Clinical Development Status
The transition from promising preclinical candidate to a clinically approved therapeutic is a long and challenging journey. Information regarding the current clinical trial status of many PREP inhibitors is limited.
-
S-17092: This compound entered early-stage clinical trials for cognitive disorders. However, the latest publicly available reports are from over a decade ago, and its current development status is unclear.[6][8]
-
KYP-2047 and Y-29794: Despite promising preclinical data, there is currently no publicly available information from sources like ClinicalTrials.gov to indicate that KYP-2047 or Y-29794 have entered formal clinical trials in humans.
Conclusion
The development of prolyl endopeptidase inhibitors represents a promising avenue for the treatment of a variety of diseases. Inhibitors such as KYP-2047, Y-29794, and S-17092 have demonstrated significant potential in preclinical models by modulating key signaling pathways involved in neurodegeneration, cancer cell survival, and inflammation. However, a comprehensive understanding of their comparative efficacy and safety in humans awaits the results of rigorous clinical trials. Further research is needed to fully elucidate their selectivity profiles and to confirm their therapeutic utility in a clinical setting. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of drug discovery.
References
- 1. sinobiological.com [sinobiological.com]
- 2. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance [mdpi.com]
- 3. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-17092 - Wikipedia [en.wikipedia.org]
- 6. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of JTP-4819
Disclaimer: A specific Safety Data Sheet (SDS) for JTP-4819 was not located. The following disposal procedures are based on established guidelines for the handling of potent, potentially antineoplastic or cytotoxic, research and drug development compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Adherence to these guidelines is essential to mitigate risks to personnel and prevent environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double chemotherapy-rated gloves | Provides maximum protection against chemical permeation. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Body Protection | Impervious, disposable gown | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders or creating aerosols. |
Waste Segregation and Containerization
Proper segregation of waste streams is mandatory to prevent dangerous chemical reactions and to ensure compliant disposal. All waste containers must be clearly labeled with the contents and associated hazards.
| Waste Type | Container | Labeling Requirements |
| Solid Waste | Lined, puncture-resistant container | "Hazardous Waste," "this compound Solid Waste" |
| Liquid Waste | Leak-proof, compatible container | "Hazardous Waste," "this compound Liquid Waste" (specify solvent) |
| Sharps Waste | Puncture-proof sharps container | "Hazardous Sharps Waste," "this compound Contaminated" |
| Empty Containers | Triple-rinsed, original container | Deface original label, mark as "Empty" and "Triple Rinsed" |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
3.1. Solid Waste Disposal
-
Collection: At the point of generation, collect all contaminated solid waste (e.g., gloves, bench paper, pipette tips) in a designated, lined hazardous waste container.
-
Container Sealing: When the container is three-quarters full, securely seal the liner and the container lid.
-
Labeling: Ensure the container is accurately labeled with its contents.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
Pickup: Contact your institution's EHS office to schedule a pickup for disposal.
3.2. Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
pH Neutralization: If the waste is corrosive, it may require neutralization. Consult the SDS or chemical properties to determine the appropriate neutralization agent and procedure. Always add neutralizer slowly and in a fume hood.
-
Container Management: Keep the liquid waste container closed when not in use.
-
Storage and Pickup: Follow the same storage and pickup procedures as for solid waste.
3.3. Sharps Waste Disposal
-
Immediate Disposal: Immediately place all contaminated sharps (e.g., needles, scalpels, glass pipettes) into a designated, puncture-proof sharps container.
-
Do Not Recap: Never recap, bend, or break needles.
-
Container Sealing and Disposal: Once the sharps container is three-quarters full, seal it and arrange for disposal through the EHS office.
3.4. Decontamination of Glassware and Surfaces
-
Initial Decontamination: Rinse all contaminated glassware and surfaces with a suitable solvent to inactivate any residual this compound. Collect the rinsate as hazardous liquid waste.
-
Washing: After decontamination, glassware can be washed using standard laboratory procedures.
-
Surface Cleaning: Decontaminate work surfaces at the end of each procedure and in the event of a spill.
Spill Response Protocol
In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Isolate: Secure the area to prevent entry.
-
Ventilate: Increase ventilation to the area, if possible and safe to do so.
-
PPE: Don the appropriate PPE before re-entering the area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, collecting the cleaning materials as hazardous waste.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: this compound Waste Disposal Workflow.
Personal protective equipment for handling JTP-4819
Disclaimer: A specific Safety Data Sheet (SDS) for JTP-4819 is not publicly available. The following guidance is based on general best practices for handling potent small molecule enzyme inhibitors and research chemicals with unknown hazard profiles. All laboratory personnel must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent prolyl endopeptidase (PEP) inhibitor. The focus is on procedural, step-by-step guidance to directly address operational questions regarding personal protective equipment (PPE), handling, and disposal.
Personal Protective Equipment (PPE)
Given the unknown specific toxicity of this compound, a cautious approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3][4][5]
| PPE Category | Item | Specification and Use |
| Eye and Face | Safety Goggles | Must be ANSI Z87.1 compliant and provide splash protection. Required at all times when handling this compound in liquid or solid form.[1][2] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation, such as during bulk transfers or vortexing of solutions.[2] | |
| Hand | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended to provide an additional layer of protection. Gloves should be inspected before use and changed immediately upon contamination.[1] |
| Body | Laboratory Coat | A buttoned, knee-length lab coat is mandatory to protect skin and clothing.[1][2][5] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling larger quantities of this compound solutions to provide an additional barrier against spills. | |
| Respiratory | N95 Respirator or Higher | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A full respiratory protection program, including fit testing, should be in place.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered. All necessary equipment and waste containers should be readily accessible.
-
Weighing: When weighing the solid form of this compound, perform this task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: To prepare solutions, add the solvent to the pre-weighed this compound powder slowly to avoid aerosolization.
-
General Handling: Always handle this compound solutions and solids within a properly functioning chemical fume hood. Use appropriate laboratory equipment and techniques to minimize the generation of aerosols and dust.
Disposal Plan:
The disposal of this compound and contaminated materials must be handled as hazardous chemical waste.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, pipette tips, and other disposable labware, must be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by the EHS department.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, wear appropriate PPE, absorb the spill with an inert material, and collect it in the hazardous waste container. For larger spills, contact your institution's EHS department immediately.
Experimental Protocols
Due to the lack of publicly available, validated protocols for the specific handling and disposal of this compound, it is crucial to develop a site-specific Standard Operating Procedure (SOP) in consultation with your institution's EHS department. This SOP should detail every step of the experimental workflow, from receiving the compound to the final disposal of all waste.
Visual Workflow Guides
The following diagrams illustrate the general workflows for handling and disposing of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
